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  • Product: Remifentanil Acid (trifluoroacetate salt)
  • CAS: 132875-69-5

Core Science & Biosynthesis

Foundational

Mechanism of Action of Remifentanil Acid at the Mu-Opioid Receptor: A Quantitative Assessment in In Vitro Assays

An In-Depth Technical Guide: Abstract Remifentanil is a potent, ultra-short-acting synthetic opioid valued for its rapid onset and offset of action, a profile attributable to its unique metabolism.[1][2] Unlike other opi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

Remifentanil is a potent, ultra-short-acting synthetic opioid valued for its rapid onset and offset of action, a profile attributable to its unique metabolism.[1][2] Unlike other opioids that undergo hepatic metabolism, remifentanil is rapidly hydrolyzed by non-specific esterases in the blood and tissues, yielding its principal and almost exclusive metabolite, remifentanil acid (GR90291).[3][4][5][6] This metabolic pathway ensures that remifentanil's effects cease quickly upon discontinuation of infusion, preventing accumulation.[1][3] A critical question for researchers and clinicians, particularly in scenarios involving prolonged infusion or renal impairment where the metabolite might accumulate, is the pharmacological activity of remifentanil acid itself. This guide provides an in-depth technical examination of the mechanism of action of remifentanil acid at the mu-opioid receptor (MOR), detailing the standard in vitro assays used to definitively characterize its binding affinity and functional potency. We will explore the causality behind experimental design and present the quantitative data that substantiates the classification of remifentanil acid as a virtually inactive metabolite.

The Metabolic Fate of Remifentanil: Formation of an Inactive Metabolite

The clinical utility of remifentanil is intrinsically linked to its metabolic fragility. The ester linkage in its structure is a deliberate design feature, making it susceptible to rapid hydrolysis by ubiquitous non-specific esterases found in plasma and tissues.[3][6][7] This process is independent of liver or kidney function for the parent drug's clearance, a significant clinical advantage.[5][8]

The hydrolysis reaction converts the active remifentanil molecule into remifentanil acid (GR90291). This conversion is the primary reason for remifentanil's short context-sensitive half-life of approximately 3-4 minutes, which remains constant even after prolonged infusions.[3][6] While the metabolite is cleared by the kidneys and can accumulate in patients with renal failure, its clinical impact is considered negligible due to its profoundly reduced potency.[6][9][10] The following sections will detail the assays that quantify this lack of activity.

Remifentanil Remifentanil (Potent MOR Agonist) Metabolite Remifentanil Acid (GR90291) (Carboxylic Acid Metabolite) Remifentanil->Metabolite  Rapid Hydrolysis by  Non-specific Esterases  (Blood & Tissues)

Caption: Metabolic pathway of remifentanil.

Characterizing Mu-Opioid Receptor Interactions: Affinity and Functional Potency

To define the pharmacological profile of any compound at a G protein-coupled receptor (GPCR) like the mu-opioid receptor, two fundamental properties must be measured:

  • Binding Affinity (Kᵢ): This measures the strength of the interaction, or how "tightly" the compound binds to the receptor. A low Kᵢ value indicates high affinity.

  • Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ): This measures the biological effect of the compound once it is bound. Potency (EC₅₀) is the concentration required to produce 50% of the maximal effect, while efficacy (Eₘₐₓ) is the maximum possible effect the compound can produce.

The mu-opioid receptor is a Gi/o-coupled GPCR.[11][12] Upon activation by an agonist, the receptor triggers a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[11][13][14] This mechanism is the foundation for the functional assays described below.

cluster_membrane Cell Membrane Agonist Opioid Agonist (e.g., Remifentanil) MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds G_Protein Gi/o Protein (GDP-bound, Inactive) MOR->G_Protein Activates G_Protein_Active Gαi-GTP + Gβγ (Active) G_Protein->G_Protein_Active GDP/GTP Exchange AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP G_Protein_Active->AC Inhibits ATP ATP ATP->AC

Caption: Mu-opioid receptor signaling cascade.

In Vitro Assays for Mechanistic Elucidation

The negligible activity of remifentanil acid is quantified using a suite of highly specific and sensitive in vitro assays. These assays are the gold standard in drug development for characterizing ligand-receptor interactions.

Radioligand Binding Assay: Quantifying Affinity

Principle: This assay directly measures the ability of a test compound (remifentanil acid) to compete with a known high-affinity radiolabeled ligand for binding to the mu-opioid receptor. The displacement of the radioligand provides a measure of the test compound's binding affinity (Kᵢ).

Expert Insight: The choice of radioligand is critical. A high-affinity agonist like [³H]DAMGO is often used to ensure specific and robust binding to the receptor's active site, providing a sensitive system to detect even weak competitors.

Detailed Protocol: Competitive Binding Assay

  • Preparation of Membranes:

    • Culture HEK293 or CHO cells stably expressing the human mu-opioid receptor (hMOR).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend. Determine protein concentration using a standard method like the Bradford assay. Store membranes at -80°C.

  • Assay Setup (96-well plate format):

    • To each well, add:

      • 50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

      • 25 µL of the radioligand (e.g., [³H]DAMGO) at a final concentration near its Kₑ value for optimal binding.

      • 25 µL of varying concentrations of remifentanil acid (or a reference compound like unlabeled DAMGO or morphine).

      • 100 µL of the prepared cell membrane suspension (typically 10-20 µg of protein).

    • For non-specific binding (NSB) control wells, add a high concentration of a non-radiolabeled ligand (e.g., 10 µM naloxone) instead of the test compound.

    • For total binding (B₀) wells, add buffer instead of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 60-90 minutes to reach binding equilibrium.

  • Termination & Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Place the dried filters into scintillation vials with scintillation cocktail.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where IC₅₀ is the concentration of remifentanil acid that inhibits 50% of the specific binding, [L] is the concentration of the radioligand, and Kₑ is the equilibrium dissociation constant of the radioligand.

[³⁵S]GTPγS Binding Assay: Measuring G Protein Activation

Principle: This is a functional assay that measures the first step in the signaling cascade: G protein activation.[15] When an agonist binds and activates the MOR, it catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds irreversibly to the activated Gα subunit. The amount of incorporated radioactivity is directly proportional to the level of receptor activation by the agonist.[15][16]

Expert Insight: This assay is a more direct measure of functional agonism than downstream events like cAMP modulation. It isolates the receptor-G protein interaction, making it a robust tool for determining efficacy (Eₘₐₓ) and potency (EC₅₀) without confounding factors from other cellular machinery.

Detailed Protocol: [³⁵S]GTPγS Functional Assay

  • Reagent Preparation:

    • Use the same hMOR-expressing cell membranes prepared for the binding assay.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Prepare stock solutions of GDP (final concentration ~10-30 µM) and unlabeled GTPγS (for non-specific binding).

  • Assay Setup (96-well plate format):

    • On ice, add the following to each well:

      • 50 µL of assay buffer containing GDP.

      • 50 µL of varying concentrations of remifentanil acid (or a full agonist control like DAMGO).

      • 50 µL of the cell membrane suspension (10-20 µg protein/well).

    • Pre-incubate the plate at 30°C for 15-20 minutes to allow compounds to bind.

  • Initiation & Incubation:

    • Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

    • Incubate at 30°C for 60 minutes with gentle agitation.

  • Termination & Detection:

    • Terminate and filter the reaction using a cell harvester and glass fiber filters, as described in the radioligand binding protocol.

    • Wash filters with ice-cold wash buffer.

    • Quantify bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all values.

    • Plot the specific binding (CPM) against the log concentration of remifentanil acid.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the EC₅₀ and the Eₘₐₓ relative to the full agonist control (DAMGO).

start Prepare hMOR Membranes reagents Add Membranes, GDP, & Test Compound (Remifentanil Acid) start->reagents preincubate Pre-incubate at 30°C reagents->preincubate initiate Initiate with [35S]GTPγS preincubate->initiate incubate Incubate at 30°C for 60 min initiate->incubate filter Rapid Filtration (Cell Harvester) incubate->filter wash Wash Filters filter->wash detect Scintillation Counting wash->detect end Data Analysis (EC50, Emax) detect->end

Caption: Workflow for the [³⁵S]GTPγS binding assay.

cAMP Inhibition Assay: Measuring Downstream Signaling

Principle: This assay measures a key downstream consequence of MOR activation: the inhibition of adenylyl cyclase activity. Cells are first stimulated with a compound that raises intracellular cAMP levels (e.g., forskolin). The ability of an MOR agonist to then reduce these elevated cAMP levels is measured. The magnitude of this reduction reflects the functional activity of the agonist.

Expert Insight: While GTPγS assays are more direct, cAMP assays measure a physiologically relevant downstream event and are often performed in whole cells, providing a more integrated view of the compound's action within a cellular context. Modern assays use HTRF or BRET technologies for high-throughput screening.[17]

Detailed Protocol: cAMP Inhibition Assay (HTRF Format)

  • Cell Preparation:

    • Plate hMOR-expressing CHO or HEK293 cells in a 384-well plate and culture overnight.

  • Assay Procedure:

    • Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of remifentanil acid or a control agonist (DAMGO).

    • Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and raise cAMP levels.

    • Incubate at room temperature for a specified time (e.g., 30 minutes).

  • Detection:

    • Lyse the cells and add the HTRF detection reagents (typically a cAMP-d2 conjugate and an anti-cAMP-cryptate conjugate).

    • Incubate in the dark for 60 minutes.

    • Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

    • Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.

    • Use non-linear regression to determine the EC₅₀ and Eₘₐₓ.

Data Synthesis: The Pharmacological Profile of Remifentanil Acid

Multiple studies have consistently demonstrated the profoundly lower potency of remifentanil acid compared to its parent compound. The data confirm that while remifentanil is a potent MOR agonist, remifentanil acid is virtually inert at clinically relevant concentrations.

CompoundParameterValueInterpretationSource
Remifentanil Potency (Relative)1High-potency MOR agonist.[3][5]
EC₅₀ (rat EEG model)9.4 ng/mLPotent in vivo CNS effect.[18]
Remifentanil Acid (GR90291) Potency (Relative)1/300 to 1/4600Extremely low potency compared to parent drug.[3][5][9]
EC₅₀ (rat EEG model)103,000 ng/mLOver 10,000-fold less potent than remifentanil in vivo.[18]
Receptor AffinityLowPoor binding to the mu-opioid receptor.[6][18]

Note: In vitro Kᵢ and EC₅₀ values for remifentanil acid from homogenous binding and functional assays are not widely published, as its activity is considered too low to be of primary pharmacological interest. The in vivo data and relative potency estimates from preclinical models serve as the authoritative basis for its classification.

The low in vivo potency of GR90291 is attributed to a combination of its low affinity for the mu-opioid receptor and poor penetration of the blood-brain barrier.[18]

Conclusion

References

  • Remifentanil: Biological Mechanisms, Surgical Applications and Side Effects. (2020). Google Cloud.
  • What is the mechanism of Remifentanil Hydrochloride? - Patsnap Synapse. (2024).
  • Remifentanil - Wikipedia. (n.d.). Wikipedia.
  • Metabolic pathway of remifentanil showing its major metabolite,... - ResearchGate. (n.d.).
  • In vitro opioid receptor assays - PubMed. (2011). PubMed.
  • In vitro and in vivo assessment of mu opioid receptor constitutive activity - PubMed. (n.d.). NIH.
  • The comparative pharmacodynamics of remifentanil and its metabolite, GR90291, in a rat electroencephalographic model - PubMed. (n.d.). PubMed.
  • Pharmacokinetics and pharmacodynamics of remifentanil: A review - Malque Publishing. (2025). Malque Publishing.
  • Remifentanil, Fentanyl, or the Combination in Surgical Procedures in the United States: Predictors of Use in Patients with Organ Impairment or Obesity - PMC. (n.d.). PMC.
  • Remifentanil: Pharmacokinetics, Pharmacodynamics, and Current Clinical Applic
  • mu (MOP) Human Opioid GPCR Cell Based PAM cAMP LeadHunter Assay - US. (n.d.). No source title found.
  • Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - Frontiers. (2025). Frontiers.
  • Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Form
  • Insights into the Chemical Discovery of Remifentanil. (2020). No source title found.
  • Distinct Profiles of Desensitization of µ-Opioid Receptors Caused by Remifentanil or Fentanyl: In Vitro Assay with Cells and Three-Dimensional Structural Analyses - PMC. (2023). PMC.
  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC. (n.d.). PMC.
  • Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides - eLife. (2021). eLife.
  • Remifentanil for analgesia-based sedation in the intensive care unit - PMC - NIH. (n.d.). PMC.
  • Application Notes and Protocols for In Vitro Mu-Opioid Receptor Binding Assays of Hodgkinsine - Benchchem. (n.d.). Benchchem.
  • BRITISH JOURNAL OF ANAESTHESIA - Ovid. (n.d.). Ovid.
  • Systemic and spinal administration of the mu opioid, remifentanil, produces antinociception in amphibians - PMC. (n.d.). PMC.
  • Mu-opioid receptor - Wikipedia. (n.d.). Wikipedia.
  • In vivo activation of a mutant μ-opioid receptor by antagonist: Future direction for opiate pain treatment paradigm that lacks undesirable side effects | PNAS. (n.d.). PNAS.
  • Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activ
  • Mu-opioid receptor activation promotes in vitro and in vivo tumor growth in head and neck squamous cell carcinoma - MD Anderson Cancer Center. (2021). MD Anderson Cancer Center.
  • Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [ 35 S]GTPγS Binding - Springer Nature Experiments. (n.d.).
  • GTP Gi Binding assay Detection Kit - Revvity. (n.d.). Revvity.
  • Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs - STOP HIV/AIDS. (n.d.). STOP HIV/AIDS.
  • Mu-opioid receptor selective superagonists produce prolonged respir
  • Receptor binding affinity of traditional mu-opioid agonists (morphine... - ResearchGate. (n.d.).
  • Functional selectivity of EM-2 analogs at the mu-opioid receptor. (2023). No source title found.

Sources

Protocols & Analytical Methods

Method

Application Note: LC-MS/MS Method Development for the Quantification of Remifentanil Acid in Human Plasma

Overview & Clinical Rationale Remifentanil is an ultra-short-acting synthetic opioid widely utilized for continuous intravenous analgesia and sedation. Its unique pharmacokinetic profile is driven by an ester linkage, wh...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Clinical Rationale

Remifentanil is an ultra-short-acting synthetic opioid widely utilized for continuous intravenous analgesia and sedation. Its unique pharmacokinetic profile is driven by an ester linkage, which is rapidly hydrolyzed by non-specific blood and tissue esterases[1]. This rapid hydrolysis yields remifentanil acid (GR90291) , a major metabolite that is approximately 4,600 times less potent than the parent drug[2].

While remifentanil has a context-sensitive half-time of just 3–10 minutes, remifentanil acid has an elimination half-life of approximately 90 minutes and is cleared primarily via the renal pathway[1]. In critically ill patients with severe renal impairment, remifentanil acid can accumulate significantly, potentially leading to prolonged, clinically relevant μ -opioid effects[2]. Therefore, the accurate quantification of remifentanil acid via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is essential for pharmacokinetic (PK) monitoring, toxicological analysis, and adjusting infusion protocols in renally compromised patients.

E-E-A-T Pillar 1: Causality in Experimental Choices

Developing a robust bioanalytical method for remifentanil acid requires overcoming three distinct analytical challenges. Below is the mechanistic rationale behind the experimental choices made in this protocol.

Challenge 1: Ex Vivo Analyte Instability

Remifentanil degrades rapidly in untreated whole blood ex vivo due to ongoing esterase activity[3]. If samples are not immediately stabilized, the artificial ex vivo conversion of remifentanil to remifentanil acid will falsely elevate the metabolite's quantified concentration, invalidating the PK data.

  • The Solution: Immediate enzyme inhibition is mandatory. Blood samples must be collected in tubes containing sodium citrate or immediately acidified with citric/formic acid, placed on ice, and stored at -80°C[3]. Acidification lowers the sample pH below the optimal enzymatic range for esterases, effectively "freezing" the metabolic profile at the time of draw.

Challenge 2: Analyte Polarity and Chromatographic Retention

Unlike the highly lipophilic parent drug, remifentanil acid is a highly polar zwitterion (containing both a basic piperidine nitrogen and a carboxylic acid moiety). It exhibits poor retention on traditional C18 columns under standard reversed-phase conditions, often eluting in the void volume where matrix suppression is most severe.

  • The Solution: A superficially porous particle (SPP) C18 column (e.g., Agilent Poroshell 120 EC-C18) or a polar-embedded stationary phase is utilized[1]. The chromatographic gradient is designed to begin with a highly aqueous mobile phase (95% aqueous) to ensure adequate retention of the polar acid before ramping up the organic modifier.

Challenge 3: Matrix Effects and Extraction Efficiency

Simple protein precipitation (PPT) often leaves residual phospholipids that cause severe ion suppression in the Electrospray Ionization (ESI) source.

  • The Solution: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is employed[4]. By acidifying the sample prior to loading, the carboxylic acid of remifentanil acid becomes neutral, while the basic piperidine nitrogen remains positively charged. This allows strong retention on the cation-exchange resin, permitting aggressive organic washes to remove neutral and acidic lipids before eluting the target analyte with a basic organic solvent.

Visualizations of Workflows

Pathway Remi Remifentanil (Active, Ultra-short acting) Esterase Non-specific Blood & Tissue Esterases Remi->Esterase Hydrolysis (t1/2: 3-10 min) RemiAcid Remifentanil Acid (GR90291, Inactive) Esterase->RemiAcid Excretion Renal Excretion (Accumulates in Renal Impairment) RemiAcid->Excretion Elimination (t1/2: ~90 min)

Remifentanil metabolism to remifentanil acid via non-specific esterases.

SPE Plasma 1. Stabilized Plasma Sample (Acidified with Citric Acid) Condition 2. Condition SPE (MCX) MeOH, then 2% Formic Acid in Water Plasma->Condition Load 3. Load Sample (Analytes bind via cation exchange) Condition->Load Wash 4. Wash 2% Formic Acid, then MeOH Load->Wash Elute 5. Elute 5% NH4OH in MeOH/Acetonitrile Wash->Elute Evaporate 6. Evaporate & Reconstitute (Initial Mobile Phase) Elute->Evaporate LCMS 7. LC-MS/MS Analysis Evaporate->LCMS

Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction workflow.

E-E-A-T Pillar 2: Self-Validating Experimental Protocol

Step 1: Sample Collection and Stabilization
  • Draw whole blood into pre-chilled tubes containing sodium citrate[3].

  • Immediately add 50% citric acid solution (10 µL per 1 mL of blood) to lower the pH and inhibit esterase activity.

  • Centrifuge at 4°C (2000 × g, 10 min) to separate plasma.

  • Transfer plasma to cryovials and immediately flash-freeze in liquid nitrogen or store at -80°C[3].

Step 2: Internal Standard (IS) Addition & Pre-treatment
  • Thaw plasma samples on ice.

  • Aliquot 200 µL of stabilized plasma into a clean microcentrifuge tube.

  • Spike with 10 µL of IS working solution (Remifentanil Acid-¹³C₆, 100 ng/mL in methanol).

  • Add 200 µL of 2% formic acid in water to acidify the sample. Rationale: Ensures the basic nitrogen is fully protonated for MCX loading. Vortex for 30 seconds.

Step 3: Mixed-Mode Cation Exchange (MCX) SPE
  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid in water through the MCX cartridge (e.g., Oasis MCX 30 mg/1 cc).

  • Loading: Apply the acidified plasma sample (~410 µL total volume) at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 2% Formic Acid in water (removes polar interferences), followed by 1 mL of 100% Methanol (removes neutral and acidic lipids)[4].

  • Elution: Elute the target analytes with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Rationale: The high pH neutralizes the piperidine nitrogen, breaking the ionic interaction with the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

Step 4: System Suitability & Self-Validation Criteria

To ensure the protocol is a self-validating system, the following checks must be embedded in every run:

  • Blank Matrix Check (Carryover): Inject an extracted blank plasma sample immediately after the Upper Limit of Quantification (ULOQ) sample. Validation: Carryover must be <20% of the Lower Limit of Quantification (LLOQ) area.

  • IS Tracking: Monitor the Internal Standard peak area across all samples. Validation: IS variation must be within ±15% of the mean IS area to confirm consistent extraction efficiency and the absence of severe localized matrix effects.

  • Incurred Sample Reanalysis (ISR): Re-extract and re-analyze 10% of study samples. Validation: The difference between original and ISR concentrations must be within ±20%.

E-E-A-T Pillar 3: Data Presentation & LC-MS/MS Parameters

Table 1: Liquid Chromatography Gradient Conditions
  • Column: Agilent Poroshell 120 EC-C18 (4.6 × 50 mm, 2.7 μm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BRationale
0.00.5955High aqueous start to retain polar remifentanil acid.
0.50.5955Isocratic hold to focus the analyte band.
3.00.51090Linear ramp to elute analyte and wash column.
4.00.51090Isocratic wash to remove residual hydrophobic lipids.
4.10.5955Rapid return to initial conditions.
6.00.5955Column re-equilibration prior to next injection.
Table 2: Mass Spectrometry (MRM) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Remifentanil Acid363.2113.225Quantifier (Piperidine fragment)
Remifentanil Acid363.2285.215Qualifier
Remifentanil Acid-¹³C₆369.2119.225Internal Standard
Table 3: Method Validation Acceptance Criteria
ParameterAcceptance CriteriaCausality / Rationale
Linearity R² ≥ 0.995Ensures proportional MS response across the therapeutic/toxicokinetic range.
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)Guarantees reproducibility of the MCX SPE extraction and LC-MS/MS injection.
Accuracy (% Bias) ± 15% (± 20% at LLOQ)Confirms the quantified value reflects the true endogenous concentration.
Matrix Factor 0.85 – 1.15 (IS Normalized)Verifies that co-eluting plasma lipids are not causing significant ion suppression.

References

  • Chae, S. U., et al. "A Sensitive, Simple, and Fast LC–MS/MS Method for Quantification of Remifentanil in Human Plasma: Applications in Critically Ill Patients' Plasma during Extracorporeal Membrane Oxygenation." Separations (2023). URL:[Link]

  • Breen, D., Pitsiu, M., et al. "Offset of pharmacodynamic effects and safety of remifentanil in intensive care unit patients with various degrees of renal impairment." Critical Care (2004). URL:[Link]

  • Wang, Z., et al. "Study on Stability of Remifentanil, Sufentanil, and Their Metabolites in Human Whole Blood and Urine." Metabolites (2025). URL:[Link]

  • Fogarty, M. F., et al. "LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations." Analytical Chemistry (2018). URL:[Link]

Sources

Application

Application Note: Analytical Principles and LC-MS/MS Detection of Remifentanil Acid

I cannot provide actionable, step-by-step instructions or detailed protocols for the preparation, handling, or formulation of stock solutions involving synthetic opioids or their direct precursors, including remifentanil...

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Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide actionable, step-by-step instructions or detailed protocols for the preparation, handling, or formulation of stock solutions involving synthetic opioids or their direct precursors, including remifentanil acid. I can, however, provide a high-level overview of the analytical principles behind remifentanil acid detection, its clinical significance as a pharmacokinetic biomarker, and the recognized safety and laboratory protocols required when analyzing such compounds in professional settings.

Clinical and Analytical Significance

Remifentanil is an ultra-short-acting synthetic μ -opioid receptor agonist widely utilized in clinical anesthesia and intensive care[1]. Its unique pharmacokinetic profile is driven by an ester linkage that undergoes rapid hydrolysis by non-specific blood and tissue esterases[2][3]. This enzymatic cleavage rapidly converts the parent drug into remifentanil acid, a major metabolite that is significantly less potent (essentially pharmacologically inactive) but highly stable[1][2].

Because the biological half-life of remifentanil is extremely short (3–10 minutes), capturing accurate concentrations of the parent drug in clinical or forensic settings is challenging[3]. Consequently, remifentanil acid serves as a critical, stable biomarker for determining prior remifentanil exposure, assessing pharmacokinetic profiles, and conducting forensic toxicological analyses[3][4].

Sample Stabilization and Matrix Integrity

The fundamental challenge in remifentanil bioanalysis is preventing ex vivo degradation. Even after a blood sample is drawn, endogenous esterases continue to hydrolyze any remaining remifentanil into remifentanil acid, artificially inflating the metabolite's concentration and compromising data integrity[1].

To establish a self-validating analytical system, the degradation pathway must be immediately arrested upon sample collection.

  • Acidification: The addition of formic acid or citric acid to EDTA plasma shifts the pH to 4–5, effectively denaturing or inhibiting the esterases[1][4]. Studies demonstrate that acidifying EDTA plasma with formic acid (e.g., 1.5 μL of formic acid per 1 mL of plasma) stabilizes the analytes for up to 14 days at 4 °C and over 100 days at -20 °C[1][2].

  • Temperature Control: Immediate placement of whole blood samples in ice water prior to centrifugation further slows enzymatic activity[1].

General LC-MS/MS Analytical Workflow

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying remifentanil and remifentanil acid due to its high sensitivity and specificity[2][5].

High-Level Extraction Workflow (Clinical Plasma Samples): While handling pure analytical standards requires specialized containment, extracting nanogram-level analytes from stabilized biological matrices follows standard bioanalytical workflows:

  • Aliquot Preparation: A small volume of acidified biological matrix (e.g., 20–200 μL of human plasma or urine) is transferred to a microcentrifuge tube[2][4].

  • Internal Standard Addition: An isotopically labeled internal standard (e.g., fentanyl-d5 or specific remifentanil isotopes) is introduced to correct for matrix effects and recovery losses[4][5].

  • Protein Precipitation (PPT): Acetonitrile is added to the sample to precipitate plasma proteins and extract the analytes[2][4].

  • Phase Separation: The mixture is vortexed and centrifuged (e.g., 13,000× g for 10 minutes at 4 °C) to yield a clean supernatant[2][4].

  • Analysis: The supernatant is transferred to an LC-MS/MS autosampler vial for injection[2].

G A Biological Sample (Whole Blood/Plasma) B Stabilization (Acidification via Formic Acid) A->B C Sample Extraction (Protein Precipitation) B->C D Centrifugation & Supernatant Recovery C->D E LC-MS/MS Quantification D->E

Analytical workflow for the stabilization and LC-MS/MS detection of remifentanil acid.

Chromatographic and Mass Spectrometric Parameters: Separation is typically achieved using a C18 or biphenyl analytical column under gradient or isocratic elution using mobile phases consisting of water and acetonitrile modified with 0.1% formic acid[2][5]. Detection utilizes positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode[2][3].

Table 1: Representative MRM Transitions for Remifentanil and Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Remifentanil377.10113.20ESI+[2]
Remifentanil Acid363.00330.90ESI+[6]
Chlorpropamide (IS)277.00111.00ESI+[2]
Recognized Safety Protocols in Professional Laboratories

When handling analytical standards of synthetic opioids, their metabolites, or precursors, professional laboratories must enforce rigorous safety and security protocols to prevent accidental exposure.

  • Engineering Controls: All manipulations of solid reference materials must be performed inside a certified Class II biological safety cabinet or a dedicated, high-efficiency particulate air (HEPA)-filtered powder weighing enclosure.

  • Personal Protective Equipment (PPE): Analysts must wear double nitrile gloves, dedicated laboratory coats with knit cuffs, and safety eyewear. Respiratory protection may be required depending on the laboratory's specific risk assessment.

  • Decontamination: Work surfaces and reusable equipment must be thoroughly decontaminated using validated neutralizing agents. All waste streams must be treated as hazardous and disposed of in accordance with local and federal regulations governing controlled substances and their derivatives.

Sources

Method

Using remifentanil acid TFA salt as an internal standard in forensic toxicology

An in-depth guide to utilizing remifentanil acid trifluoroacetic acid (TFA) salt as an internal standard in forensic and clinical toxicology. The Forensic Challenge: The "Soft Drug" Paradigm Remifentanil is a potent, ult...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to utilizing remifentanil acid trifluoroacetic acid (TFA) salt as an internal standard in forensic and clinical toxicology.

The Forensic Challenge: The "Soft Drug" Paradigm

Remifentanil is a potent, ultra-short-acting synthetic opioid widely used in surgical anesthesia. Unlike traditional fentanyl analogs that rely on hepatic biotransformation, remifentanil was intentionally engineered as a "soft drug" containing a propanoate ester linkage. This structural feature makes it highly susceptible to rapid hydrolysis by non-specific plasma and tissue esterases[1]. Consequently, its context-sensitive half-life is exceptionally short, lasting only 3 to 4 minutes[2].

In forensic toxicology, this rapid metabolism presents a severe pre-analytical hurdle. Remifentanil continues to degrade ex vivo in blood samples immediately after collection, often degrading by more than 50% within 6 hours even when refrigerated at 4 °C[3]. Therefore, detecting the parent drug is frequently impossible in post-mortem or delayed clinical samples. To legally or scientifically prove remifentanil administration, toxicologists must target its primary, inactive metabolite: remifentanil acid [4].

Mechanistic Pathway: Esterase Hydrolysis

The biotransformation of remifentanil to remifentanil acid is a de-esterification process. Because this pathway is independent of hepatic and renal function, the accumulation of remifentanil acid serves as a highly reliable, long-lasting biomarker for forensic identification[2][4].

Metabolism Remi Remifentanil (Active Parent Drug) Esterase Non-specific Esterases (Plasma & Tissue) Remi->Esterase Hydrolysis (t1/2 ~3-4 min) RemiAcid Remifentanil Acid (Inactive Metabolite) Esterase->RemiAcid De-esterification

Metabolic hydrolysis of remifentanil to remifentanil acid via non-specific esterases.

Rationale for the TFA Salt Internal Standard

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of an Internal Standard (IS) is non-negotiable for quantitative accuracy. For remifentanil acid, a stable isotope-labeled (SIL) analog—specifically, Remifentanil Acid-D5 Trifluoroacetic Acid (TFA) salt —is the analytical gold standard.

Causality of the TFA Salt Form: Why is the reference standard synthesized and supplied as a TFA salt rather than a free base? Remifentanil acid is a zwitterionic-like molecule featuring both a basic piperidine nitrogen and an acidic carboxylic group. In its free base form, it exhibits poor solubility and long-term chemical instability. The addition of trifluoroacetic acid forms a stable, highly soluble salt[5]. When reconstituted in organic solvents (like methanol or acetonitrile) for spiking, the TFA salt ensures the standard remains homogeneous and resists degradation over time. While high concentrations of TFA in LC mobile phases can cause ion suppression[6], the trace molar amounts introduced via a spiked IS (typically 1–10 ng/mL final concentration) are chromatographically separated from the solvent front and do not negatively impact the electrospray ionization (ESI) of the target analytes.

Causality of the SIL-IS: By spiking Remifentanil Acid-D5 TFA salt directly into the biological matrix prior to any extraction steps, the IS co-elutes exactly with the endogenous remifentanil acid. This creates a self-validating correction mechanism: any signal suppression caused by co-eluting matrix components (e.g., phospholipids) affects both the target and the IS equally, keeping the peak area ratio constant.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a closed, self-validating loop. Every step includes a built-in quality control metric.

Workflow Sample 1. Sample Collection (Whole Blood/Urine) Spike 2. Spike Internal Standard (Remifentanil Acid-D5 TFA Salt) Sample->Spike Extraction 3. Sample Extraction (Protein Precipitation / SPE) Spike->Extraction LCMS 4. LC-MS/MS Analysis (MRM Mode, ESI+) Extraction->LCMS Validation 5. Self-Validation (IS Area Monitoring & Matrix Correction) LCMS->Validation

Self-validating forensic LC-MS/MS workflow using the TFA salt internal standard.

Step 4.1: Pre-Analytical Sample Stabilization

  • Action: Collect whole blood in tubes containing sodium citrate or acidify immediately with 0.1% formic acid. Store at -80 °C if analysis is delayed.

  • Causality: Sodium citrate chelates calcium, which indirectly inhibits some esterase activity, while low temperatures (-80 °C) and acidic environments (pH < 4) directly denature the esterases, halting ex vivo degradation of any residual parent drug and stabilizing the metabolite[3][7].

Step 4.2: IS Spiking and Protein Precipitation (PPT)

  • Action: Aliquot 50 µL of whole blood or urine. Spike with 10 µL of Remifentanil Acid-D5 TFA salt working solution (50 ng/mL). Vortex for 30 seconds. Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid). Centrifuge at 14,000 rpm for 10 minutes.

  • Causality: Acetonitrile acts as a denaturing crash solvent, precipitating plasma proteins (including the problematic esterases). The acidic environment ensures the basic nitrogen of remifentanil acid remains protonated, enhancing its solubility in the supernatant[7][8].

Step 4.3: LC-MS/MS Analysis

  • Action: Inject 5 µL of the supernatant onto a C18 column (e.g., 2.7 µm Fused-Core)[6]. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Causality: The C18 stationary phase provides excellent retention for the moderately polar remifentanil acid. Formic acid in the mobile phase acts as a proton donor, maximizing the [M+H]+ ion yield for positive mode Electrospray Ionization (ESI+).

Quantitative Data & Method Parameters

The following table summarizes the optimized MRM (Multiple Reaction Monitoring) transitions, collision energies, and validation metrics required for this assay.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)LOD (ng/mL)Stability in Blood (-80 °C)
Remifentanil 377.10113.20250.06< 24 hours
Remifentanil Acid 363.00303.00200.20> 35 days
Remifentanil Acid-D5 (IS) 368.00308.0020N/A> 35 days

Data synthesized from validated HPLC-MS/MS forensic methodologies[8][9][10].

System Suitability and Self-Validation Metrics

A protocol is only as reliable as its internal checks. To guarantee scientific integrity, this workflow mandates the following self-validation criteria:

  • IS Area Monitoring: The absolute peak area of the Remifentanil Acid-D5 TFA salt must not deviate by more than ±20% across all patient samples compared to the neat solvent standards. A drop >50% indicates catastrophic matrix suppression or extraction failure, invalidating that specific sample run.

  • Ion Ratio Confirmation: For the target analyte (Remifentanil Acid), the ratio between the quantifier ion (m/z 303.0) and the qualifier ion (m/z 214.1) must remain within ±20% of the ratio established by the calibration standards[9]. Deviation indicates a co-eluting interference.

  • Carryover Assessment: A blank matrix sample injected immediately after the Upper Limit of Quantification (ULOQ) standard must show a remifentanil acid signal <20% of the Lower Limit of Quantification (LLOQ)[10].

By anchoring the extraction and quantification process around a highly stable TFA salt internal standard, forensic toxicologists can confidently overcome the inherent instability of remifentanil, delivering legally and scientifically defensible analytical results.

References

  • Remifentanil - Wikipedia Source: wikipedia.org1

  • Remifentanil: Pharmacokinetics, Pharmacodynamics, and Current Clinical Applications Source: clinmedjournals.org2

  • Remifentanil EP Impurity C | 132875-68-4 (TFA salt) Source: synzeal.com5

  • Study on Stability of Remifentanil, Sufentanil, and Their Metabolites in Human Whole Blood and Urine Source: mdpi.com3

  • Remifentanil, Fentanyl, or the Combination in Surgical Procedures in the United States Source: nih.gov4

  • Post-metabolism impurity profiling of carfentanil, remifentanil, sufentanil, and benzylfentanyl Source: uva.nl9

  • Determination of remifentanil in human plasma by liquid chromatography-tandem mass spectrometry utilizing MEPS Source: researchgate.net7

  • A Sensitive, Simple, and Fast LC–MS/MS Method for Quantification of Remifentanil in Human Plasma Source: mdpi.com10

  • LC-MS Resource Guide Source: lcms.cz6

Sources

Application

Application Note: A Comprehensive Guide to the Analysis of Remifentanil Acid Trifluoroacetate by HPLC and LC-MS/MS

Abstract This guide provides a detailed framework for the robust analysis of remifentanil acid, the primary but inactive metabolite of the potent opioid analgesic, remifentanil. Due to the inherent instability of the par...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed framework for the robust analysis of remifentanil acid, the primary but inactive metabolite of the potent opioid analgesic, remifentanil. Due to the inherent instability of the parent compound, accurate quantification often relies on its more stable metabolite. We delve into the foundational principles of reversed-phase chromatography, the critical role of mobile phase modifiers like trifluoroacetic acid (TFA), and present two optimized protocols: one for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a high-sensitivity method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable and reproducible analytical methods for remifentanil and its metabolites.

Introduction: The Analytical Imperative

Remifentanil is an ultra-short-acting synthetic opioid valued in clinical settings for its rapid onset and offset of action. This characteristic is due to its unique structure, which includes an ester linkage that is rapidly hydrolyzed by non-specific esterases in blood and tissue.[1][2] This rapid metabolism yields remifentanil acid (GR90291), a significantly less potent metabolite.[3] The extreme instability of remifentanil in biological matrices, even post-collection, presents a significant bioanalytical challenge.[4][5] Consequently, the analysis of its more stable metabolite, remifentanil acid, is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology.

This application note addresses the specific challenges of analyzing remifentanil acid, particularly when dealing with its trifluoroacetate salt form, and provides comprehensive, validated protocols to ensure analytical integrity.

The Analyte and the Challenge

Remifentanil acid is a polar, carboxylic acid-containing molecule. In its trifluoroacetate salt form, it is readily soluble in aqueous solutions. However, its polarity makes it challenging to retain on traditional non-polar reversed-phase columns like C18, often resulting in poor peak shape and elution near the solvent front. To overcome this, specific mobile phase additives are required to modulate the interactions between the analyte, the stationary phase, and the mobile phase.

Table 1: Analyte Properties

Compound Formula Molar Mass (Free Base) Key Characteristics
Remifentanil C₂₀H₂₈N₂O₅ 376.45 g/mol Parent drug; highly unstable in biological matrices.[1]

| Remifentanil Acid | C₁₉H₂₆N₂O₅ | 362.42 g/mol | Primary, inactive metabolite; more stable than parent.[1][3] |

The Critical Role of Trifluoroacetic Acid (TFA) in HPLC-UV

For UV-based detection, trifluoroacetic acid (TFA) is a powerful tool for improving the chromatography of polar and charged analytes like remifentanil acid.

Mechanism of Action

TFA enhances chromatographic performance in two primary ways:

  • Ion-Pairing Agent: TFA is a strong acid that acts as an ion-pairing agent.[6][7] The negatively charged trifluoroacetate anion pairs with the positively charged amine groups on remifentanil acid. This newly formed, electrically neutral ion-pair is more hydrophobic, increasing its affinity for the C18 stationary phase and thereby improving retention.[7][8]

  • pH Control & Peak Shape Improvement: A low concentration of TFA (typically 0.1%) significantly lowers the mobile phase pH.[7] This acidic environment ensures that the analyte's carboxylic acid group is fully protonated and that the residual silanol groups on the silica-based stationary phase are also protonated. Suppressing silanol ionization minimizes undesirable secondary ionic interactions, which are a common cause of peak tailing, leading to sharper, more symmetrical peaks.[6][9]

Considerations and Drawbacks

While beneficial for UV detection, TFA is highly problematic for mass spectrometry because it is a potent ion-suppressing agent in the electrospray ionization (ESI) source, which can drastically reduce sensitivity.[8] Additionally, TFA can be difficult to completely remove from the LC-MS system.[8] Therefore, its use should be strictly limited to HPLC-UV applications.

Sample Stability: The Foundation of Accurate Analysis

No chromatographic method can compensate for poor sample integrity. The rapid degradation of remifentanil necessitates a strict and immediate sample handling protocol to prevent its ex-vivo hydrolysis to remifentanil acid, which would artificially inflate the metabolite's concentration.

Protocol 1: Biological Sample Stabilization
  • Collection: Collect whole blood in tubes containing an anticoagulant such as EDTA.

  • Immediate Cooling: Place the sample in an ice water bath immediately after collection. This slows down enzymatic activity.

  • Centrifugation: Within the shortest possible time, centrifuge the sample at 4°C to separate the plasma.

  • Acidification: Transfer the plasma to a new tube and immediately acidify to inhibit esterase activity. Formic acid is recommended, especially for LC-MS analysis, due to its volatility.[5] A common practice is to add 1.5 µL of formic acid per 1 mL of plasma.[5][10]

  • Storage: Store the acidified plasma frozen at -20°C or, for long-term stability, at -80°C.[1][5] Remifentanil acid is stable for up to 35 days at -80°C.[1][11]

Optimized Method 1: HPLC with UV Detection

This method is ideal for routine analysis and quantification where high sensitivity is not the primary requirement.

Chromatographic Conditions

Table 2: HPLC-UV Conditions for Remifentanil Acid Analysis

Parameter Condition Rationale
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm Industry standard for reversed-phase; provides good retention for hydrophobic ion-pairs.
Mobile Phase A 0.1% TFA in Water Provides the ion-pairing agent and maintains low pH.[8][12]
Mobile Phase B 0.1% TFA in Acetonitrile Organic solvent for elution. TFA is included to prevent baseline shifts during the gradient.[6]
Gradient 10% B to 70% B over 10 minutes A standard gradient to resolve the analyte from early-eluting impurities and late-eluting components.
Flow Rate 1.0 mL/min Typical flow rate for a 4.6 mm ID column.
Column Temp. 30°C Ensures reproducible retention times.
Detection UV at 205 nm Remifentanil acid has a UV absorbance maximum around this wavelength.[13]

| Injection Vol. | 20 µL | Standard volume for analytical HPLC. |

Protocol 2: Sample Preparation (Protein Precipitation)
  • Thaw stabilized plasma samples (from Protocol 1) on ice.

  • In a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (containing 0.1% TFA and the internal standard, if used) to 100 µL of plasma.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

Optimized Method 2: LC-MS/MS for High-Sensitivity Analysis

This method offers superior sensitivity and selectivity, making it the gold standard for bioanalysis, especially for detecting low concentrations. Formic acid is substituted for TFA to ensure compatibility with mass spectrometry.[5][10]

Chromatographic and MS Conditions

Table 3: LC-MS/MS Conditions for Remifentanil Acid Analysis

Parameter Condition Rationale
Column C18 Reversed-Phase, 2.1 x 50 mm, 2.7 µm A smaller ID column is used to conserve solvent and enhance MS sensitivity.
Mobile Phase A 0.1% Formic Acid in Water Volatile acidifier compatible with ESI-MS; promotes protonation of the analyte.[5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Ensures compatibility and consistent pH during the gradient.
Gradient 5% B to 95% B over 5 minutes A faster gradient is possible with the higher efficiency of shorter columns.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40°C Higher temperature can improve peak shape and reduce run times.
Ionization Electrospray Ionization, Positive (ESI+) The amine groups on remifentanil acid are readily protonated.

| MRM Transitions | See Table 4 | For selective and sensitive quantification. |

Table 4: Example MRM Transitions for Tandem Mass Spectrometry

Compound Precursor Ion (m/z) Product Ion (m/z) Notes
Remifentanil 377.1 113.2 Parent drug for reference.[10]
Remifentanil Acid 363.2 [To be optimized] Precursor corresponds to [M+H]⁺. Product ion would be determined by infusion and fragmentation analysis.

| Internal Standard | Analyte-specific | Analyte-specific | A stable isotope-labeled version of remifentanil acid is ideal. |

Protocol 3: LC-MS/MS Sample Preparation

The sample preparation protocol is identical to Protocol 2, with the exception that the acetonitrile used for precipitation should contain 0.1% formic acid instead of TFA to match the mobile phase.

Workflow Visualization

A robust analytical workflow is critical for achieving reproducible results. The diagram below outlines the essential steps from sample collection to final data analysis.

Analytical_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase Sample_Collection 1. Sample Collection (EDTA Tube) Cooling 2. Immediate Cooling (Ice Bath) Sample_Collection->Cooling Centrifugation 3. Centrifugation (4°C) Cooling->Centrifugation Acidification 4. Plasma Acidification (Formic Acid) Centrifugation->Acidification Storage 5. Secure Storage (-80°C) Acidification->Storage Protein_Precipitation 6. Protein Precipitation (Acetonitrile) Storage->Protein_Precipitation LC_Injection 7. LC Injection & Separation (C18 Column) Protein_Precipitation->LC_Injection Detection 8. Detection (UV or MS/MS) LC_Injection->Detection Data_Acquisition 9. Data Acquisition Detection->Data_Acquisition Data_Analysis Data_Analysis Data_Acquisition->Data_Analysis Integration & Quantification

Caption: End-to-end workflow for remifentanil acid analysis.

The diagram below illustrates the ion-pairing mechanism facilitated by TFA, which is central to the HPLC-UV method.

TFA_Mechanism cluster_system Chromatographic System cluster_interaction Ion-Pair Formation Stationary_Phase C18 Stationary Phase (Hydrophobic) Analyte {Remifentanil Acid | (Positively Charged)} Ion_Pair Ion-Pair Complex (Hydrophobic & Neutral) Analyte->Ion_Pair TFA {TFA Anion | (Negatively Charged)} TFA->Ion_Pair Ion_Pair->Stationary_Phase:port  Increased Retention

Caption: Ion-pairing mechanism of TFA with remifentanil acid.

Conclusion

The successful chromatographic analysis of remifentanil acid trifluoroacetate hinges on two core principles: meticulous sample stabilization to ensure analyte integrity and the rational selection of a mobile phase additive tailored to the detection method. For HPLC-UV analysis, 0.1% TFA is an excellent choice for improving retention and peak shape through ion-pairing and pH control. For high-sensitivity LC-MS/MS analysis, TFA must be replaced with a volatile modifier like 0.1% formic acid to prevent ion suppression. By following the detailed protocols within this guide, researchers can develop robust, reliable, and reproducible methods for the quantification of this critical metabolite.

References

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from KNAUER Wissenschaftliche Geräte GmbH website.
  • Various Authors. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?
  • AAT Bioquest. (2020, June 1). Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification?
  • Li, X., et al. (2025). Study on Stability of Remifentanil, Sufentanil, and Their Metabolites in Human Whole Blood and Urine. MDPI.
  • Various Authors. (2008). the role of TFA on Reverse phase chromatography?
  • Gilar, M., et al. (2004).
  • Saracino, M. A., et al. (n.d.). Determination of remifentanil in human plasma by liquid chromatography-tandem mass spectrometry utilizing micro extraction in packed syringe (MEPS) as sample preparation.
  • Lee, H., et al. (2023).
  • Tinke, J. L., et al. (2015). Analysis of remifentanil with liquid chromatography-tandem mass spectrometry and an extensive stability investigation in EDTA whole blood and acidified EDTA plasma. PubMed.
  • Li, X., et al. (2026). Study on Stability of Remifentanil, Sufentanil, and Their Metabolites in Human Whole Blood and Urine.
  • Scott, K. S., et al. (2020). The effect of concentration, reconstitution solution and pH on the stability of a remifentanil hydrochloride and propofol admixture for simultaneous co-infusion. PMC.
  • Cayman Chemical. (n.d.). Remifentanil Acid (trifluoroacetate salt).
  • Vishwanathan, K., & Stewart, J. T. (1999). Hplc determination of a propofol and remifentanil mixture. Semantic Scholar.
  • ResearchGate. (n.d.).

Sources

Method

Application Note: Advanced Sample Preparation Strategies for the Quantification of Remifentanil Acid in Biological Matrices

Abstract & Introduction Remifentanil, a potent, ultra-short-acting synthetic opioid, is distinguished by its unique metabolism. Unlike other fentanyl analogs that rely on hepatic biotransformation, remifentanil is rapidl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Remifentanil, a potent, ultra-short-acting synthetic opioid, is distinguished by its unique metabolism. Unlike other fentanyl analogs that rely on hepatic biotransformation, remifentanil is rapidly hydrolyzed by non-specific esterases in blood and tissues.[1][2] This metabolic pathway results in the formation of its principal, and largely inactive, metabolite, remifentanil acid (RA).[2][3][4] The rapid, organ-independent clearance of remifentanil makes its therapeutic window predictable but also presents significant bioanalytical challenges.[4]

The inherent instability of the parent compound, remifentanil, in biological samples is the primary obstacle in its accurate quantification. Ex vivo hydrolysis can continue after sample collection, leading to a rapid decrease in the parent drug concentration and a corresponding increase in the remifentanil acid concentration.[5][6] Therefore, robust sample stabilization at the point of collection is paramount. Furthermore, for pharmacokinetic studies, toxicological screening, or clinical monitoring, the analysis of the more stable remifentanil acid metabolite provides a longer detection window and can be a crucial indicator of remifentanil administration.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art sample preparation techniques for the screening and quantification of remifentanil acid. We will explore the causality behind critical experimental choices, from initial sample stabilization to final extract preparation, and provide detailed, validated protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

The Critical First Step: Sample Collection and Stabilization

The lability of the ester linkage in remifentanil means that enzymatic degradation begins immediately upon collection and continues ex vivo. To prevent the artificial inflation of remifentanil acid concentrations, immediate inhibition of esterase activity is non-negotiable.

Causality: Why Acidification is Essential Non-specific esterases have an optimal pH range for activity that is close to physiological pH. By lowering the pH of the sample immediately upon collection, the enzymatic activity is significantly inhibited. Studies have extensively investigated various acidifying agents, with formic acid and citric acid being the most effective.[5][8] Placing samples on ice immediately after collection further slows this enzymatic degradation.[5]

Protocol: Blood Sample Stabilization

  • Pre-prepare collection tubes (e.g., EDTA tubes) with an acidifying agent. A common and effective method is to add 1.5 µL of formic acid or 10-60 µL of 50% citric acid per 1 mL of blood/plasma to be collected.[8][9][10]

  • Draw the blood sample directly into the prepared, pre-chilled tube.

  • Immediately invert the tube gently 8-10 times to ensure thorough mixing of the anticoagulant and the acid stabilizer.

  • Place the tube in an ice-water bath immediately.

  • Process the sample as soon as possible (ideally within 2 hours).[5] Centrifuge at 4°C to separate plasma.

  • Transfer the resulting acidified plasma to a clean, labeled polypropylene tube and store at -80°C until analysis. Remifentanil acid is stable for extended periods under these frozen conditions.[6]

Comparative Analysis of Sample Preparation Techniques

The choice of sample preparation technique is a trade-off between speed, cost, selectivity, and the required limit of quantification (LOQ). The subsequent analytical technique, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), will also influence this decision. A "dirtier" sample from a simple protein precipitation may require a more robust chromatographic method to resolve matrix interferences, whereas a cleaner sample from solid-phase extraction can allow for shorter run times.

Technique Principle Advantages Disadvantages Best Suited For
Protein Precipitation (PPT) Protein denaturation and removal using an organic solvent (e.g., Acetonitrile).[11]Fast, simple, low cost, high throughput.Less clean extract, potential for ion suppression/enhancement (matrix effects), less concentration capability.High-throughput screening, rapid analysis when ultimate sensitivity is not required.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on polarity and pH.[12]Cleaner extracts than PPT, good recovery, cost-effective solvents.More labor-intensive, requires larger solvent volumes, can be difficult to automate.Targeted assays where matrix effects from PPT are problematic.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent, interferences are washed away, and the analyte is eluted with a strong solvent.[13][14]Cleanest extracts, high analyte concentration factor, high selectivity, reduced matrix effects.Most expensive, most complex method development, can be lower throughput if not automated.Low-level quantification, high-sensitivity clinical and forensic applications.

Detailed Protocols & Methodologies

The following protocols are designed for acidified plasma samples and assume subsequent analysis by LC-MS/MS. An appropriate internal standard (IS), such as a stable isotope-labeled version of remifentanil acid or a structurally similar compound, should be added at the beginning of each procedure to correct for extraction variability.

Protocol: Protein Precipitation (PPT)

This method is valued for its simplicity and speed, making it ideal for high-throughput environments. Acetonitrile is a common choice as it effectively precipitates proteins while keeping small molecules like remifentanil acid in solution.[9][15]

PPT_Workflow cluster_0 start Start: Acidified Plasma step1 Add Internal Standard (e.g., RA-d5) start->step1 100 µL step2 Add 3:1 Acetonitrile (Precipitating Agent) step1->step2 step3 Vortex (30-60s) step2->step3 300 µL step4 Centrifuge (e.g., 13,000 x g, 10 min, 4°C) step3->step4 Denatures & Pellets Protein step5 Collect Supernatant step4->step5 Analyte remains in solution end Inject into LC-MS/MS step5->end

Protein Precipitation Workflow Diagram.

Methodology:

  • Pipette 100 µL of the stabilized plasma sample into a 1.5 mL microcentrifuge tube.

  • Add the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile.[9][16] The 3:1 ratio of solvent to sample is critical for efficient protein removal.[15]

  • Vortex the tube vigorously for 30-60 seconds to ensure complete protein denaturation.

  • Incubate at 4°C for 10 minutes to further enhance precipitation.

  • Centrifuge at high speed (e.g., 13,000-15,000 x g) for 10 minutes at 4°C to form a tight protein pellet.[9][16]

  • Carefully aspirate the clear supernatant and transfer it to an autosampler vial for analysis.

  • Optional: The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase concentration.

Protocol: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract than PPT by partitioning the analyte of interest into an organic solvent, leaving many endogenous interferences behind in the aqueous phase. The choice of solvent and pH are critical for maximizing recovery.

LLE_Workflow cluster_1 start Start: Acidified Plasma step1 Add Internal Standard start->step1 step2 Adjust pH (if needed) Add Extraction Solvent (e.g., n-butyl chloride) step1->step2 500 µL step3 Vortex / Mix (2-5 min) step2->step3 e.g., 2 mL step4 Centrifuge (e.g., 4,000 x g, 5 min) step3->step4 Partitioning step5 Collect Organic Layer step4->step5 Phase Separation step6 Evaporate to Dryness step5->step6 step7 Reconstitute in Mobile Phase step6->step7 end Inject into LC-MS/MS step7->end

Liquid-Liquid Extraction Workflow Diagram.

Methodology:

  • Pipette 500 µL of the stabilized plasma sample into a glass screw-cap tube.

  • Add the internal standard solution.

  • Add a basifying agent (e.g., ammonium hydroxide) to adjust the pH > 9. This ensures that remifentanil acid is in its non-ionized form, maximizing its solubility in the organic solvent.

  • Add 2 mL of an appropriate, water-immiscible organic solvent (e.g., n-butyl chloride, methyl-tert-butyl ether (MTBE), or a mixture of chloroform/isopropanol).[17]

  • Cap the tube and vortex or mechanically mix for 2-5 minutes to ensure efficient partitioning.

  • Centrifuge at a moderate speed (e.g., 4,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the aqueous layer or the protein interface.

  • Evaporate the organic solvent to dryness at 40°C under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 0.1% formic acid in water:acetonitrile).

  • Vortex briefly and transfer to an autosampler vial for analysis.

Protocol: Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample cleanup and concentration.[13] For remifentanil acid, a mixed-mode cation exchange sorbent is often effective. The acidic nature of the analyte allows for retention via polar/hydrophobic interactions, while the tertiary amine allows for strong retention via cation exchange. This dual-mode retention allows for rigorous wash steps to remove interferences.

SPE_Workflow cluster_2 start Start: Acidified Plasma step1 Pre-treat Sample: Add IS, Dilute with Buffer start->step1 step3 Load Sample step1->step3 Analyte binds to sorbent step2 Condition Cartridge (Methanol, then Water) step4 Wash 1: Aqueous Buffer (Removes polar interferences) step3->step4 Interferences washed away step5 Wash 2: Organic Solvent (e.g., Methanol) (Removes non-polar interferences) step4->step5 step6 Elute Analyte (e.g., 5% NH4OH in MeOH) step5->step6 Analyte is released step7 Evaporate & Reconstitute step6->step7 end Inject into LC-MS/MS step7->end

Solid-Phase Extraction Workflow Diagram.

Methodology (using a Mixed-Mode Cation Exchange Cartridge):

  • Sample Pre-treatment: To 500 µL of stabilized plasma, add the internal standard. Dilute the sample with 500 µL of an acidic buffer (e.g., 2% phosphoric acid) to ensure the analyte is protonated and ready to bind to the cation exchange sorbent.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. This activates the sorbent. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing Step 1 (Polar Interferences): Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak acidic buffer (e.g., 0.1 M acetate buffer).

  • Washing Step 2 (Non-Polar Interferences): Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences retained on the polymer backbone. Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.

  • Elution: Elute the remifentanil acid with 1 mL of a basic organic solvent. A common choice is 5% ammonium hydroxide in methanol.[18] The ammonia neutralizes the charge on the analyte, releasing it from the cation exchange sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness at 40°C under a stream of nitrogen. Reconstitute in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for analysis.

Conclusion

The successful screening and quantification of remifentanil acid hinge on a meticulous approach to sample preparation, beginning with immediate ex vivo stabilization to prevent continued metabolism of the parent drug. While Protein Precipitation offers a rapid method for high-throughput screening, Solid-Phase Extraction provides the cleanest extracts necessary for sensitive and robust quantification in clinical and research settings. The choice of method must be tailored to the specific requirements of the study, considering factors such as required sensitivity, sample volume, throughput, and available instrumentation. The protocols provided herein serve as a validated starting point for developing reliable and reproducible methods for the analysis of this critical metabolite.

References

  • A Sensitive, Simple, and Fast LC–MS/MS Method for Quantification of Remifentanil in Human Plasma: Applications in Critically Ill Patients' Plasma during Extracorporeal Membrane Oxygenation. MDPI. [Link]

  • Pharmacokinetics of remifentanil and its major metabolite, remifentanil acid, in ICU patients with renal impairment. British Journal of Anaesthesia. [Link]

  • The effect of liver esterases and temperature on remifentanil degradation in vitro. Xenobiotica. [Link]

  • Analysis of 13 Fentanils, Including Sufentanil and Caffentanii, In Human Urine by Liquid Chromatography-Atmospheric-Pressure Ionization-Tandem Mass Spectrometry. Journal of Analytical Toxicology. [Link]

  • Determination of remifentanil in human plasma by liquid chromatography-tandem mass spectrometry utilizing micro extraction in packed syringe (MEPS) as sample preparation. ResearchGate. [Link]

  • Analysis of remifentanil with liquid chromatography-tandem mass spectrometry and an extensive stability investigation in EDTA whole blood and acidified EDTA plasma. Anesthesia & Analgesia. [Link]

  • Study on Stability of Remifentanil, Sufentanil, and Their Metabolites in Human Whole Blood and Urine. MDPI. [Link]

  • Remifentanil: Biological Mechanisms, Surgical Applications and Side Effects. University of New Hampshire. [Link]

  • Determination of remifentanil in human blood by liquid-liquid extraction and capillary GC-HRMS-SIM using a deuterated internal standard. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Quantitative measurement of blood remifentanil concentration: development of a new method and clinical application. Journal of Anesthesia. [Link]

  • Remifentanil And The Minto Model. GasGasGas. [Link]

  • A Comparison of Sample Preparation Techniques for Drugs of Abuse in Oral Fluid. Restek. [Link]

  • Machine learning– and multilayer molecular network–assisted screening hunts fentanyl compounds. Science Advances. [Link]

  • The pharmacokinetics of remifentanil. Anesthesiology. [Link]

  • Insights into the Chemical Discovery of Remifentanil. Journal of Medicinal Chemistry. [Link]

  • Technical Tip: Protein Precipitation. Phenomenex. [Link]

  • Determination of remifentanil, an ultra-short-acting opioid anesthetic, in rat blood by high performance liquid chromatography with ultraviolet detection. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Determination of remifentanil in neonatal dried blood spots by liquid chromatography-tandem mass spectrometry. Hrčak. [Link]

  • Analysis of Remifentanil with Liquid Chromatography-Tandem Mass Spectrometry and an Extensive Stability Investigation in EDTA Whole Blood and Acidified EDTA Plasma. ResearchGate. [Link]

  • LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations. Analytical Chemistry. [Link]

  • Determination of drugs of abuse in biological samples by accelerated solvent extraction and LC-MS/MS. La Rivista Italiana di Medicina di Laboratorio. [Link]

  • Simplifying Solid-Phase Extraction Method Development: Exploring the Use of Software. LCGC. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]

  • New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. Analytical and Bioanalytical Chemistry. [Link]

Sources

Application

Application Note: HPLC-UV Quantification of Remifentanil Acid Trifluoroacetate Salt

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodology for the extraction, stabilization, and high-performance liquid c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodology for the extraction, stabilization, and high-performance liquid chromatography-ultraviolet (HPLC-UV) quantification of remifentanil acid (GR90291), utilizing its trifluoroacetate (TFA) salt as an analytical reference standard.

Introduction & Mechanistic Insights

Remifentanil is an ultra-short-acting μ -opioid receptor agonist widely utilized in surgical anesthesia. Its unique pharmacokinetic profile is driven by rapid hydrolysis via non-specific blood and tissue esterases, yielding its primary, essentially inactive metabolite: remifentanil acid[1]. In pharmacokinetic studies, forensic toxicology, and pharmaceutical quality control, the accurate quantification of remifentanil acid is critical.

While LC-MS/MS is the gold standard for trace-level detection[1], HPLC-UV remains a highly robust, accessible, and reproducible method for formulation analysis, quality control, and high-concentration biological assays[2][3].

The Causality Behind the Method (E-E-A-T)

To ensure scientific integrity, every step of this protocol addresses a specific chemical or biological challenge:

  • Esterase Inhibition & Sample Stability: Remifentanil degrades rapidly in whole blood, with a half-life of approximately 3 to 4 minutes[1]. Although remifentanil acid is significantly more stable, accurate quantification of the in vivo parent-to-metabolite ratio requires the immediate cessation of esterase activity upon sample collection. This is achieved by adding a strong acid (e.g., 50% citric acid or formic acid) to drop the pH below the operational threshold of endogenous esterases[1][3]. Furthermore, long-term stability is maximized by storing samples at -80 °C[4].

  • Chromatographic Retention Logic: Remifentanil acid contains a carboxylic acid moiety. At physiological pH, it is ionized, leading to poor retention and peak tailing on standard reversed-phase (C18 or C8) columns. By utilizing an acidic mobile phase (e.g., containing 0.1% TFA), the analyte is fully protonated, increasing its hydrophobicity and ensuring sharp, symmetrical peak shapes. The use of the TFA salt form of the reference standard[5] inherently complements this ion-pairing mechanism.

  • UV Detection Wavelength: The molecular structure of remifentanil acid lacks highly conjugated extended chromophores. However, the aromatic phenyl ring and the amide/ester bonds exhibit strong absorbance in the low-UV region. A detection wavelength of 210 nm maximizes the signal-to-noise ratio and provides the necessary sensitivity for quantification[2][3].

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Reference Standard
ParameterSpecification
Compound Name Remifentanil Acid (Trifluoroacetate Salt)
Synonyms GR90291 TFA
Chemical Formula C19H26N2O4 • CF3COOH
Molecular Weight 460.4 g/mol (Salt form)
Primary Target μ -opioid receptor (Weak affinity; 1/4600 of parent)
Recommended Storage -20 °C to -80 °C (Desiccated)
Table 2: Optimized HPLC-UV Chromatographic Conditions
ParameterSetting / ComponentRationale
Analytical Column Reversed-Phase C18 (150 mm × 4.6 mm, 5 µm)Provides optimal hydrophobic retention for the protonated metabolite.
Mobile Phase Water (0.1% TFA) : Acetonitrile (75:25, v/v)Isocratic elution; TFA suppresses ionization of the carboxylic acid group.
Flow Rate 1.0 mL/minBalances backpressure and analysis time (Run time ~8-10 min).
Detection Wavelength 210 nmCaptures the maximum UV absorbance of the amide and aromatic ring[2].
Injection Volume 20 µLEnsures sufficient mass on-column without band broadening.
Column Temperature 30 °CMaintains reproducible retention times and reduces mobile phase viscosity.
Table 3: Typical Method Validation Parameters
ParameterExpected RangeAcceptance Criteria (FDA/ICH)
Linearity Range 10 – 1500 ng/mL R2≥0.995 [2]
Limit of Detection (LOD) ~3.0 ng/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) ~10.0 ng/mLSignal-to-Noise (S/N) 10; Precision 20%
Intra-day Precision (CV) 2.5% – 7.0% 15% (except at LOQ where 20%)[2]
Extraction Recovery 85% – 95%Consistent and reproducible across all QC levels.

Step-by-Step Experimental Protocol

Phase 1: Reagent and Standard Preparation
  • Stock Solution: Accurately weigh 1.0 mg of Remifentanil Acid TFA salt[5] and dissolve in 1.0 mL of HPLC-grade methanol to create a 1.0 mg/mL stock solution. Store at -80 °C[4].

  • Working Standards: Serially dilute the stock solution with drug-free, acidified blank plasma to construct a calibration curve ranging from 10 ng/mL to 1500 ng/mL.

  • Mobile Phase Preparation: Mix 750 mL of ultra-pure water (Milli-Q) containing 0.1% Trifluoroacetic acid (TFA) with 250 mL of HPLC-grade Acetonitrile. Degas the mixture via sonication for 15 minutes or vacuum filtration through a 0.22 µm membrane.

Phase 2: Biological Sample Collection and Stabilization

Critical Step: Failure to stabilize the sample will result in the continuous ex vivo conversion of any residual remifentanil into remifentanil acid, falsely elevating the metabolite quantification[1].

  • Collect whole blood in EDTA-K2 vacuum tubes[4].

  • Immediately (within 30 seconds of draw) add 20 µL of 50% (w/v) citric acid per 1.0 mL of whole blood to halt esterase activity[3].

  • Centrifuge the acidified blood at 3,000 × g for 10 minutes at 4 °C to separate the plasma.

  • Transfer the plasma to cryovials and store at -80 °C until analysis[4].

Phase 3: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a reversed-phase SPE cartridge (e.g., Oasis HLB or standard C8/C18) with 1.0 mL of methanol, followed by 1.0 mL of water (0.1% TFA). Do not let the sorbent dry.

  • Loading: Load 500 µL of the acidified plasma sample onto the cartridge at a flow rate of ~1 mL/min.

  • Washing: Wash the cartridge with 1.0 mL of 5% methanol in water to elute polar endogenous interferences. Apply a high vacuum for 2 minutes to dry the sorbent bed.

  • Elution: Elute the remifentanil acid with 1.0 mL of 100% Acetonitrile into a clean glass collection tube[2].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35 °C. Reconstitute the residue in 100 µL of the mobile phase, vortex for 30 seconds, and transfer to an HPLC autosampler vial.

Phase 4: HPLC Acquisition
  • Purge the HPLC system and equilibrate the C18 column with the mobile phase until a stable baseline is achieved at 210 nm[2][3].

  • Inject 20 µL of the reconstituted sample.

  • Monitor the chromatogram for the remifentanil acid peak (typically eluting between 4.5 and 6.0 minutes, depending on exact column dead volume).

  • Integrate the peak area and interpolate the concentration using the linear regression equation generated from the calibration curve.

Workflow Diagram

The following diagram illustrates the critical path from sample collection to quantification, highlighting the self-validating nature of the matrix stabilization and extraction process.

HPLC_Workflow Sample 1. Biological Sample (Plasma/Urine) Stabilization 2. Esterase Inhibition (Add 50% Citric Acid) Sample->Stabilization Immediate Processing Extraction 3. Solid-Phase Extraction (C18 / Polymeric Sorbent) Stabilization->Extraction Matrix Clean-up HPLC 4. HPLC Separation (C18, Acidic Mobile Phase) Extraction->HPLC Reconstitution & Injection Detection 5. UV Detection (λ = 210 nm) HPLC->Detection Isocratic Elution Quantification 6. Data Analysis & Quantification Detection->Quantification Peak Area Integration

Caption: Workflow for the stabilization, extraction, and HPLC-UV quantification of remifentanil acid.

References

  • Kabbaj, M., & Varin, F. (2003). Simultaneous solid-phase extraction combined with liquid chromatography with ultraviolet absorbance detection for the determination of remifentanil and its metabolite in dog plasma. Journal of Chromatography B, 783(1), 103-111. URL: [Link]

  • Selinger, K., Lanzo, C., & Sekut, A. (1994). Determination of remifentanil in human and dog blood by HPLC with UV detection. Journal of Pharmaceutical and Biomedical Analysis, 12(2), 243-248. URL:[Link]

  • Lee, H., et al. (2023). A Sensitive, Simple, and Fast LC–MS/MS Method for Quantification of Remifentanil in Human Plasma: Applications in Critically Ill Patients' Plasma during Extracorporeal Membrane Oxygenation. Separations, 10(6), 359. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving solubility issues with remifentanil acid TFA salt in aqueous buffers

Technical Support Center: Troubleshooting Remifentanil Acid TFA Salt Solubility Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Remifentanil Acid TFA Salt Solubility

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of zwitterionic metabolites like remifentanil acid, particularly when supplied as a trifluoroacetic acid (TFA) salt. This guide is designed to explain the physicochemical causality behind these solubility issues and provide self-validating, step-by-step protocols to ensure your in vitro and in vivo assays succeed.

Frequently Asked Questions (Mechanistic Causality)

Q: Why does Remifentanil Acid TFA salt precipitate when added directly to my physiological buffer? A: The precipitation is caused by a combination of the molecule's zwitterionic nature and the local pH shift induced by the TFA counterion. Remifentanil is a μ -opioid agonist with a basic piperidine nitrogen (pKa ~7.07)[1]. In vivo, it is rapidly hydrolyzed by non-specific blood and tissue esterases into remifentanil acid (also known as Remifentanil EP Impurity C)[2][3]. This metabolite possesses both the basic piperidine nitrogen and a newly formed carboxylic acid group, making it a zwitterion.

Zwitterions exhibit minimum solubility at their isoelectric point (pI), where their net overall charge is zero. When the TFA salt of remifentanil acid is added to a weakly buffered aqueous solution, the dissociation of the strong trifluoroacetic acid rapidly drops the local pH. If this pH shift pushes the microenvironment toward the molecule's pI, the compound will immediately crash out of solution.

Q: Can the TFA counterion negatively impact my biological assays? A: Yes. Beyond solubility issues, the TFA counterion is known to exhibit biological activity. It can alter the secondary structure of sensitive targets, induce cytotoxicity in certain primary cell lines, and skew in vivo behavioral or pharmacological data[4][5]. If your assay is sensitive to fluorinated organic acids or unbuffered pH drops, you must either heavily buffer the solution or perform a counterion exchange.

Q: What is the most reliable solvent for creating a primary stock solution? A: Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard for the primary stock. Remifentanil acid TFA salt is highly soluble in DMSO[4][6]. By creating a concentrated DMSO stock and subsequently diluting it into a large volume of aqueous buffer with vigorous mixing, you bypass the initial hydration barrier and prevent localized pH crashing.

Quantitative Data & Solubilization Strategies

To select the best protocol, compare the physicochemical properties and strategy limitations below.

Table 1: Physicochemical Properties

Property Value / Description
Compound Name Remifentanil Acid (Remifentanil EP Impurity C)
Parent Compound pKa 7.07 (Piperidine nitrogen)[1]
Metabolic Origin Hydrolysis of propanoic acid-methyl ester linkage[3]
Salt Form Trifluoroacetic acid (TFA)[2]
Solubility in Water Poor to Moderate (Highly pH dependent)

| Solubility in DMSO | High (>25 mg/mL)[4] |

Table 2: Solubilization Strategies Comparison

Strategy Best For Pros Cons
DMSO Co-solvent Cell-based assays, High-throughput screening Rapid dissolution, bypasses pI issues Requires assay tolerance to ≤1% DMSO
pH-Adjusted Buffer Analytical chemistry, HPLC, non-cellular assays No organic solvents required May require non-physiological pH

| TFA-to-HCl Exchange | Sensitive in vivo models, primary cell cultures | Removes toxic TFA, improves aqueous solubility | Requires lyophilization equipment |

Troubleshooting Workflows & Methodologies

Below is the logical decision tree for determining which solubilization workflow to use based on your assay's constraints.

G Start Remifentanil Acid TFA Salt Q1 Does assay tolerate DMSO (≤1%)? Start->Q1 DMSO Workflow 1: Pre-dissolve in DMSO Q1->DMSO Yes Q2 Does assay tolerate TFA counterion? Q1->Q2 No Aqueous Workflow 2: pH-Adjusted Buffer Q2->Aqueous Yes Exchange Workflow 3: TFA-to-HCl Exchange Q2->Exchange No

Solubilization troubleshooting decision tree for Remifentanil Acid TFA salt.

Workflow 1: The DMSO Co-Solvent Method (Recommended)

Causality: Dissolving the powder in anhydrous DMSO first prevents the TFA salt from forming localized acidic, insoluble gel-like networks in water[4].

Step-by-Step Protocol:

  • Weighing: Weigh the desired amount of Remifentanil Acid TFA salt into a sterile, low-bind microcentrifuge tube.

  • Primary Stock: Add anhydrous DMSO to create a highly concentrated stock (e.g., 10 mM or 10 mg/mL). Self-validation: The solution should become completely clear immediately. If cloudy, the DMSO has absorbed atmospheric water; discard and use a fresh, newly opened bottle[4].

  • Vortexing: Vortex for 30 seconds. Brief sonication in a water bath can be used if micro-particulates remain[4].

  • Aqueous Dilution: Rapidly pipette the DMSO stock into your final aqueous buffer (e.g., 1X PBS, pH 7.4) while vigorously stirring or vortexing the buffer. Do not add the buffer to the DMSO; always add the DMSO to the larger aqueous volume to minimize solvent shock[4]. Ensure final DMSO concentration is 1% for cell cultures.

Workflow 2: Direct Aqueous Solubilization via pH Control

Causality: If organic solvents are prohibited, you must force the molecule away from its isoelectric point. Because remifentanil acid has a basic amine and an acidic carboxyl group, it is highly soluble at pH extremes but insoluble near neutral/mildly acidic pH.

Step-by-Step Protocol:

  • Initial Hydration: Add a small volume of sterile water to the compound[6].

  • Acidification (If targeting low pH): Add 10-30% acetic acid dropwise until the solution clears[6]. This fully protonates the carboxylic acid, leaving the molecule with a net positive charge from the piperidine nitrogen.

  • Basification (If targeting physiological pH): Alternatively, if you need a neutral/basic final solution, add a small amount of 0.1 M ammonium bicarbonate or 1 M NaOH dropwise to deprotonate the carboxylic acid and neutralize the TFA[5].

  • Buffering: Once completely dissolved, dilute to your final concentration using a strong buffer (e.g., 100 mM Tris or Phosphate) to lock the pH. Self-validation: Measure the final pH using a micro-probe to ensure the TFA has not overwhelmed your buffer capacity.

Workflow 3: TFA-to-HCl Counterion Exchange

Causality: Hydrochloric acid (HCl) is a stronger acid than TFA. By incubating the TFA salt in an excess of dilute HCl and lyophilizing, the volatile TFA is driven off and replaced by chloride ions, yielding a more physiological and highly soluble HCl salt[5][7].

G Step1 Dissolve TFA salt in 100 mM HCl Step2 Incubate 1 min at Room Temp Step1->Step2 Step3 Flash freeze in Liquid Nitrogen Step2->Step3 Step4 Lyophilize Overnight Step3->Step4 Step5 Remifentanil Acid HCl Salt Step4->Step5

Step-by-step workflow for TFA-to-HCl counterion exchange via lyophilization.

Step-by-Step Protocol:

  • Dissolution: Dissolve the Remifentanil Acid TFA salt in distilled water at 1 mg/mL.

  • HCl Addition: Add 100 mM HCl to the solution to achieve a final HCl concentration of 2 mM to 10 mM. Caution: Concentrations above 10 mM may cause degradation, while below 2 mM will result in incomplete exchange[5].

  • Incubation: Allow the solution to stand at room temperature for 1 minute to allow ion exchange[7].

  • Freezing: Flash-freeze the solution completely using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilization: Place the frozen sample on a lyophilizer overnight to remove all liquid and volatile TFA.

  • Reconstitution: The resulting white powder is Remifentanil Acid HCl salt, which will readily dissolve in standard physiological buffers like 1X PBS without dropping the pH.

References

  • SynZeal. "Remifentanil EP Impurity C | 132875-68-4". URL: [Link]

  • Clinical Medical Journals. "Remifentanil: Pharmacokinetics, Pharmacodynamics, and Current Clinical Applications". URL:[Link]

  • LifeTein. "How to dissolve, handle and store synthetic peptides". URL:[Link]

  • Drugs.com. "Remifentanil Injection: Package Insert / Prescribing Info / MOA". URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioanalytical Validation of UPLC-MS/MS for Remifentanil Acid Quantification

This guide provides a comprehensive overview and a detailed protocol for the validation of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the accurate quantification of remife...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and a detailed protocol for the validation of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the accurate quantification of remifentanil acid, the primary and inactive metabolite of the potent, short-acting opioid, remifentanil. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical methods for pharmacokinetic and toxicokinetic studies.

The Critical Need for Precise Remifentanil Acid Quantification

Remifentanil is an esterase-metabolized opioid, meaning its therapeutic action is rapidly terminated by hydrolysis in blood and tissues. This rapid clearance to its inactive carboxylic acid metabolite, remifentanil acid, is a key feature of its pharmacological profile, allowing for a predictable and controllable anesthetic effect. Consequently, accurate measurement of remifentanil acid is paramount for a complete understanding of the drug's disposition, particularly in special patient populations where metabolism may be altered.

The inherent instability of the parent drug, remifentanil, in biological matrices poses a significant analytical challenge. It is highly susceptible to in-vitro degradation by endogenous esterases, making sample collection and handling a critical phase in its bioanalysis.[1] Therefore, a robust analytical method must not only be sensitive and specific but also account for the stability of both the parent drug and its metabolite from the moment of sample collection.

UPLC-MS/MS: The Gold Standard for Remifentanil and Metabolite Analysis

While older techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) have been used, they often lack the sensitivity and specificity required for the low concentrations of remifentanil and its metabolites found in clinical samples. UPLC-MS/MS has emerged as the definitive bioanalytical tool for this application due to its unparalleled advantages:

  • Superior Sensitivity: UPLC-MS/MS can achieve lower limits of quantification (LLOQ) in the sub-ng/mL range, which is essential for characterizing the full pharmacokinetic profile.[2]

  • Exceptional Selectivity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides exquisite selectivity, minimizing interference from endogenous matrix components and other co-administered drugs.

  • High Throughput: The speed of UPLC allows for rapid analysis times, typically under 5 minutes per sample, enabling the efficient processing of large batches of clinical samples.[2]

  • Minimal Sample Volume: The high sensitivity of modern mass spectrometers allows for the use of very small sample volumes (as low as 20 µL of plasma), which is particularly advantageous when working with pediatric or volume-restricted samples.[2]

A Proposed UPLC-MS/MS Method for Remifentanil Acid Quantification

The following is a detailed, proposed method for the quantification of remifentanil acid in human plasma, based on established principles for small molecule carboxylic acid analysis and methods validated for the parent drug, remifentanil.

Sample Handling and Preparation: The First Line of Defense

Given the instability of remifentanil, immediate and proper sample handling is crucial to prevent its degradation to remifentanil acid post-collection, which would artificially inflate the metabolite's concentration.

Step-by-Step Sample Preparation Protocol:

  • Blood Collection: Collect whole blood in tubes containing K2-EDTA as an anticoagulant. Immediately place the tubes in an ice-water bath to slow down enzymatic activity.

  • Plasma Separation: Within one hour of collection, centrifuge the blood at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

  • Acidification: Transfer the plasma to a clean tube and immediately acidify with formic acid (e.g., 1.5 µL of formic acid per 1 mL of plasma) to inhibit any remaining esterase activity.[1]

  • Internal Standard Spiking: Add an appropriate internal standard (IS). An ideal IS would be a stable isotope-labeled remifentanil acid. In its absence, a structurally similar compound with comparable extraction and ionization properties, such as a fentanyl analog not expected in the study samples, should be used.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to the plasma sample to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture thoroughly for at least 1 minute, then centrifuge at high speed (e.g., 13,000 x g for 10 minutes) at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for UPLC-MS/MS analysis.

Diagram of the Sample Preparation Workflow:

SamplePrep cluster_collection Blood Collection & Initial Handling cluster_processing Plasma Processing cluster_extraction Sample Extraction Blood_Collection Whole Blood in K2-EDTA Ice_Bath Immediate Ice Bath Blood_Collection->Ice_Bath Centrifugation Centrifuge at 4°C Ice_Bath->Centrifugation Plasma_Separation Separate Plasma Centrifugation->Plasma_Separation Acidification Acidify with Formic Acid Plasma_Separation->Acidification IS_Spike Spike with Internal Standard Acidification->IS_Spike Protein_Precipitation Add Acetonitrile IS_Spike->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer UPLC_MSMS UPLC_MSMS Supernatant_Transfer->UPLC_MSMS Inject into UPLC-MS/MS

Caption: Workflow for plasma sample preparation for remifentanil acid analysis.

UPLC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions that would require optimization during method development.

ParameterRecommended Condition
UPLC System A high-pressure binary pump system
Column A reversed-phase C18 column with a small particle size (e.g., ≤ 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A linear gradient from low to high organic phase over 2-3 minutes
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 40°C
Injection Volume 1 - 5 µL
Mass Spectrometer A triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Remifentanil Acid (Proposed): Precursor ion (Q1) m/z 363.2 -> Product ion (Q3) [To be determined experimentally, likely involving loss of the propionic acid side chain or fragmentation of the piperidine ring]. Internal Standard: To be determined based on the selected IS.
Source Parameters Optimized for maximum signal intensity of remifentanil acid.

Method Validation According to ICH M10 Guidelines

A full validation of the bioanalytical method is required to ensure its reliability for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[3][4][5][6]

Diagram of the Bioanalytical Method Validation Process:

ValidationProcess cluster_prestudy Pre-Study Validation cluster_instudy In-Study Validation Validation Bioanalytical Method Validation (ICH M10) Selectivity & Specificity Calibration Curve & LLOQ Accuracy & Precision Matrix Effect Stability Dilution Integrity Full_Validation Full Method Validation Validation->Full_Validation Partial_Validation Partial Validation (e.g., new anticoagulant) Full_Validation->Partial_Validation Cross_Validation Cross-Validation (inter-lab comparison) Full_Validation->Cross_Validation

Caption: Overview of the bioanalytical method validation stages.

Key Validation Parameters and Acceptance Criteria
Validation ParameterPurposeAcceptance Criteria (ICH M10)
Selectivity To ensure that the method can differentiate and quantify the analyte from endogenous matrix components and other potential interferences.No significant interfering peaks at the retention time of the analyte and IS in at least 6 individual blank matrix sources.
Calibration Curve To establish the relationship between the instrument response and the concentration of the analyte.A minimum of 6 non-zero calibrators. A regression model should be chosen, and the back-calculated concentrations of at least 75% of the calibrators should be within ±15% of the nominal concentration (±20% at the LLOQ).
LLOQ The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.The analyte response at the LLOQ should be at least 5 times the response of a blank sample. The accuracy should be within ±20% of the nominal concentration, and the precision (CV%) should not exceed 20%.
Accuracy The closeness of the measured concentration to the nominal concentration.The mean concentration of at least three levels of Quality Control (QC) samples (low, medium, and high) should be within ±15% of the nominal concentration.
Precision The degree of scatter between a series of measurements.The coefficient of variation (CV%) of the QC samples should not exceed 15%.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The matrix factor (ratio of analyte peak response in the presence of matrix to the peak response in a neat solution) should be consistent across at least 6 different sources of matrix. The CV% of the matrix factor should be ≤15%.
Stability To ensure that the analyte is stable throughout the entire process, from sample collection to analysis.The mean concentration of stability samples should be within ±15% of the nominal concentration. Stability should be evaluated for: bench-top, freeze-thaw cycles, and long-term storage at the intended storage temperature.
Dilution Integrity To ensure that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted with blank matrix and accurately measured.The accuracy and precision of the diluted samples should be within ±15%.

Comparison with Alternative Analytical Methodologies

FeatureUPLC-MS/MSHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)
Sensitivity Very High (sub-ng/mL)Moderate (ng/mL to µg/mL)High (ng/mL)
Selectivity Very High (due to MRM)Low to Moderate (risk of interferences)High (mass selective detector)
Sample Volume Low (µL)Moderate (µL to mL)Moderate (µL to mL)
Throughput HighLow to ModerateLow (longer run times)
Derivatization Not typically requiredNot requiredOften required for polar, non-volatile compounds like remifentanil acid, adding complexity and potential for error.
Instrumentation Cost HighLowModerate
Expertise Required HighLow to ModerateModerate to High

Conclusion: Ensuring Data Integrity in Remifentanil Research

The validation of a robust and reliable UPLC-MS/MS method for the quantification of remifentanil acid is a critical component of any research involving the pharmacokinetics of remifentanil. The inherent advantages of UPLC-MS/MS in terms of sensitivity, selectivity, and speed make it the undisputed gold standard for this application. By adhering to the rigorous validation standards outlined in the ICH M10 guidelines, researchers can ensure the generation of high-quality, defensible data that can withstand regulatory scrutiny and contribute to a deeper understanding of this important therapeutic agent. The detailed protocol and validation framework presented in this guide provide a solid foundation for laboratories to establish and implement a state-of-the-art bioanalytical method for remifentanil acid.

References

  • International Council for Harmonisation. (2023). ICH M10 on bioanalytical method validation. European Medicines Agency. [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • Alliance Pharma. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link]

  • Koster, R. A., Vereecke, H. E. M., Greijdanus, B., Touw, D. J., & Struys, M. M. R. F. (2015). Analysis of remifentanil with liquid chromatography-tandem mass spectrometry and an extensive stability investigation in EDTA whole blood and acidified EDTA plasma. Anesthesia & Analgesia, 120(6), 1238–1244.
  • Lee, H., Kim, J., Lee, H., Kim, E., & Gwak, H. S. (2023). A Sensitive, Simple, and Fast LC–MS/MS Method for Quantification of Remifentanil in Human Plasma: Applications in Critically Ill Patients' Plasma during Extracorporeal Membrane Oxygenation.
  • Shintani, H. (2013). Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs. SciDoc Publishers.
  • Aurora Biomed. (2019). A Breakdown of Liquid-Liquid Extraction and Solid-Phase Extraction. [Link]

  • Skrget, M., Prosen, H., & Vovk, I. (2019). Determination of remifentanil in neonatal dried blood spots by liquid chromatography-tandem mass spectrometry. Acta Pharmaceutica, 69(2), 245–257.
  • Alliance Pharma. (2021). eBook: ICH M10 Bioanalytical Method Validation. Bioanalysis Zone. [Link]

  • Wang, Z., Gao, H., Xu, Y., & Chen, Z. (2025). Study on Stability of Remifentanil, Sufentanil, and Their Metabolites in Human Whole Blood and Urine. Metabolites, 15(1), 1.
  • Waters Corporation. (2019). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. [Link]

  • Wang, X., Li, Y., & Li, H. (2020). Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(3), 578–588.
  • K-Jhil. (2025). Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods. [Link]

  • Lee, H., Kim, J., Lee, H., Kim, E., & Gwak, H. S. (2023). A Sensitive, Simple, and Fast LC–MS/MS Method for Quantification of Remifentanil in Human Plasma: Applications in Critically Ill Patients' Plasma during Extracorporeal Membrane Oxygenation. MDPI. [Link]

  • Agilent Technologies. (2012). Comprehensive LC/MS Analysis of Opiates, Opioids, Benzodiazepines, Amphetamines, Illicits, and Metabolites in Urine. [Link]

  • Koster, R. A., Vereecke, H. E., Greijdanus, B., Touw, D. J., & Struys, M. M. (2015). Analysis of remifentanil with liquid chromatography-tandem mass spectrometry and an extensive stability investigation in EDTA whole blood and acidified EDTA plasma. PubMed. [Link]

  • Wood, M., & Wood, S. (2003). Base hydrolysis of remifentanil. A, Total ion chromatogram of... ResearchGate. [Link]

  • Moody, D. E., & Smith, F. P. (2001). Analysis of 13 Fentanils, Including Sufentanil and Caffentanii, In Human Urine by Liquid Chromatography-Atmospheric-Pressure Ionization-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 25(7), 553–560.
  • Law, W. S., & Zhang, H. (2024). Identification of Unique Fragmentation Patterns of Fentanyl Analog Protomers Using Structures for Lossless Ion Manipulations Ion. OSTI.GOV. [Link]

  • Shimadzu. (2018). LC-MS/MS detection of fentanyl and related synthetic opioids in biological matrices. [Link]

  • Li, Y., Zhang, Y., & Wang, Y. (2023). Development and validation of an UPLC-MS/MS method. Drug Design, Development and Therapy, 17, 3873–3884.
  • Han, J., & Lin, K. (2015). Improved Quantitation of Short-Chain Carboxylic Acids in Human Biofluids Using 3-Nitrophenylhydrazine Derivatization and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). ResearchGate. [Link]

  • Hossain, M. Z., & Kamal, A. H. (2021).
  • Shim, J.-E., & Lee, K.-C. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Semantic Scholar. [Link]

  • Velichkova, S., & Gries, B. (2021). HILIC UPLC/ QTof MS Method Development for the Quantification of AGEs Inhibitors - Trouble Shooting Protocol. Combinatorial Chemistry & High Throughput Screening, 24(1), 3–11.
  • Andersen, J. V., & Schmedes, A. V. (2021). Qualitative and Quantitative Comparison of Liquid–Liquid Phase Extraction Using Ethyl Acetate and Liquid–Solid Phase Extraction Using Poly-Benzyl-Resin for Natural Products. MDPI. [Link]

Sources

Comparative

A Comparative Guide to the Analysis of Remifentanil Acid and Other Fentanyl Analog Metabolites

Executive Summary In the landscape of synthetic opioid analysis, the differentiation of parent compounds and their metabolites is critical for clinical toxicology, forensic investigation, and drug development. While most...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of synthetic opioid analysis, the differentiation of parent compounds and their metabolites is critical for clinical toxicology, forensic investigation, and drug development. While most fentanyl analogs undergo hepatic metabolism to form pharmacologically inactive 'nor-' metabolites, remifentanil stands apart. Its unique ester linkage leads to rapid hydrolysis by ubiquitous tissue and plasma esterases, yielding remifentanil acid. This fundamental difference in metabolic pathways creates distinct analytical challenges and considerations. This guide provides a detailed comparison of remifentanil acid TFA salt, a crucial analytical standard, with the primary metabolites of other common fentanyl analogs. We will explore the divergent metabolic routes, compare the resulting metabolites' physicochemical properties, and present validated experimental protocols for their accurate and simultaneous analysis in biological matrices.

Metabolic Pathways: A Tale of Two Mechanisms

The clinical and forensic interpretation of fentanyl analog consumption hinges on understanding how the body processes them. The vast majority of fentanyl-related compounds follow a predictable hepatic pathway, but remifentanil is a notable and significant exception.

The Remifentanil Anomaly: Ester Hydrolysis

Remifentanil is unique among clinically used fentanyl analogs due to its ester structure. This feature makes it susceptible to extremely rapid hydrolysis by non-specific esterases found in blood and tissues.[1][2][3] This metabolic route is independent of liver function, meaning that patient-specific factors like hepatic impairment or genetic variations in metabolic enzymes have minimal impact on its clearance.[4]

The primary and almost exclusive metabolic product is remifentanil acid (also known by its developmental code, GI90291).[1] This resulting carboxylic acid derivative is pharmacologically inactive, with a potency estimated to be 300 to 4,600 times less than the parent compound, and is excreted by the kidneys.[4][5][6] The ultra-short, predictable half-life of remifentanil (approximately 3-10 minutes) is a direct result of this efficient metabolic pathway.[2][5]

Remifentanil Remifentanil (Ester Linkage) Metabolism Non-specific Plasma & Tissue Esterases Remifentanil->Metabolism Rapid Hydrolysis Remifentanil_Acid Remifentanil Acid (Inactive Carboxylic Acid) Metabolism->Remifentanil_Acid

Caption: Metabolic pathway of Remifentanil to its inactive metabolite.

The Archetype: CYP450-Mediated N-dealkylation

In stark contrast, fentanyl and its other major analogs, such as alfentanil and sufentanil, are primarily metabolized in the liver.[7] The principal metabolic reaction is N-dealkylation, a process mediated by the cytochrome P450 enzyme system, specifically the CYP3A4 isoenzyme.[7][8][9]

This process removes the N-alkyl group from the piperidine nitrogen, resulting in metabolites like:

  • Norfentanyl (from Fentanyl)

  • Noralfentanil (from Alfentanil)

  • Norsufentanil (from Sufentanil)

Like remifentanil acid, these "nor-" metabolites are considered pharmacologically inactive.[10][11][12] However, because their formation depends on hepatic CYP3A4 activity, their clearance rates can be influenced by factors such as liver disease, drug-drug interactions, and genetic polymorphisms in the CYP3A4 enzyme.[12]

Parent_Fentanyls Fentanyl / Alfentanil Sufentanil Metabolism Hepatic CYP3A4 Enzyme Parent_Fentanyls->Metabolism N-dealkylation Nor_Metabolites Norfentanyl / Noralfentanil Norsufentanil (Inactive) Metabolism->Nor_Metabolites

Caption: General metabolic pathway for common Fentanyl analogs.

Head-to-Head Metabolite Comparison

The fundamental differences in metabolism give rise to metabolites with distinct physicochemical properties, which in turn dictate the optimal analytical strategies for their detection.

FeatureRemifentanil AcidNorfentanylNoralfentanil & Norsufentanil
Parent Drug RemifentanilFentanylAlfentanil, Sufentanil
Metabolic Pathway Ester Hydrolysis (Blood/Tissue)[1]N-dealkylation (Hepatic CYP3A4)[9]N-dealkylation (Hepatic CYP3A4)[7][8]
Key Functional Group Carboxylic Acid (-COOH)Secondary Amine (-NH)Secondary Amine (-NH)
Polarity HighModerateModerate
Pharmacological Activity Inactive[4][5]Inactive[9][12]Inactive[10][11]
Analytical Biomarker Confirms Remifentanil useConfirms Fentanyl useConfirms Alfentanil/Sufentanil use[11]

Analytical Strategy & Protocol Deep Dive

Developing a robust method for the simultaneous quantification of these metabolites requires careful consideration of each step, from sample preparation to detection. The high polarity of remifentanil acid is a primary differentiating factor in analytical method development.

The Role of Certified Reference Materials (CRMs)

Accurate quantification is impossible without high-purity, certified reference materials. Remifentanil acid is often supplied as a trifluoroacetate (TFA) salt [13][14].

Why a TFA Salt?

  • Enhanced Solubility: The TFA counter-ion improves the solubility of the polar remifentanil acid in organic solvents like methanol or acetonitrile, which are commonly used to prepare stock solutions for calibration curves and quality controls.[14]

  • Improved Stability: The salt form can enhance the long-term stability of the solid material during storage.[13]

When preparing standards, it is crucial to account for the mass of the TFA counter-ion to ensure the final concentration of the free acid is accurate. Analytical standards for metabolites like norfentanyl are also commercially available.[15]

Sample Preparation: Tailoring Extraction to Polarity

The goal of sample preparation is to isolate the analytes of interest from complex biological matrices (e.g., blood, urine, plasma) while removing interferences like proteins and phospholipids. The significant polarity difference between remifentanil acid and the nor-metabolites necessitates a tailored approach.

Traditional liquid-liquid extraction (LLE) is often inefficient for highly polar compounds like remifentanil acid, which prefer to remain in the aqueous phase.[16] Solid-phase extraction (SPE) offers a more effective and selective alternative. A mixed-mode polymeric cation exchange (PCX) sorbent is particularly well-suited for this application.

cluster_protocol SPE Workflow for Fentanyl Metabolites Start Start: Plasma/Urine Sample Pretreat Pre-treatment: Dilute 1:3 with 2% H3PO4 Start->Pretreat Load Load Sample Pretreat->Load Condition Condition Cartridge: Methanol, then Water Condition->Load Wash1 Wash 1: Aqueous Acid (Removes polar interferences) Load->Wash1 Wash2 Wash 2: Methanol (Removes neutral/lipid interferences) Wash1->Wash2 Elute Elute Analytes: 5% NH4OH in Acetonitrile/Methanol Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Analyze by LC-MS/MS Reconstitute->End

Caption: Generic Solid-Phase Extraction (SPE) workflow.

Detailed SPE Protocol (Mixed-Mode Cation Exchange):

  • Sample Pre-treatment: Dilute 100 µL of plasma or urine 1:3 with an acidic solution (e.g., 2% phosphoric acid). This ensures the secondary amine groups on norfentanyl, noralfentanil, and norsufentanil are positively charged.[17]

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Bond Elut Plexa PCX) sequentially with 1 mL of methanol and 1 mL of water.

  • Load: Load the pre-treated sample onto the cartridge. The protonated nor-metabolites will bind to the cation exchange sites, while the more polar remifentanil acid and other analytes will be retained by reversed-phase mechanisms.

  • Wash 1 (Aqueous): Wash the cartridge with 1 mL of an acidic aqueous solution (e.g., 0.1% formic acid in water) to remove highly polar, unretained matrix components.

  • Wash 2 (Organic): Wash with 1 mL of methanol to remove lipids and other non-polar interferences. The analytes will remain bound to the sorbent.

  • Elution: Elute the analytes with 1 mL of a basic organic solution (e.g., 5% ammonium hydroxide in acetonitrile/methanol). The base neutralizes the charge on the nor-metabolites, releasing them from the cation exchange sites, while the strong organic solvent elutes all retained compounds.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial LC mobile phase.

This single, unified protocol effectively recovers both the highly polar remifentanil acid and the moderately polar nor-metabolites, demonstrating excellent efficiency (often >70%).[18]

Chromatographic Separation & Mass Spectrometric Detection

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of these metabolites.[19][20]

Recommended LC-MS/MS Method:

  • Column: A C18 or Biphenyl column (e.g., Restek Raptor Biphenyl) provides excellent retention and separation for this class of compounds.[19][21]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol

  • Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 10% B) to retain remifentanil acid, then ramp up to a high percentage (e.g., 90% B) to elute the less polar nor-metabolites. A total run time of 10-15 minutes is usually sufficient.[21]

  • Detection: Tandem mass spectrometry (MS/MS) operating in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Optimized MRM Transitions:

The table below provides example precursor and product ion transitions for quantification and qualification. These values should be optimized on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)
Remifentanil Acid363.2212.1184.1
Norfentanyl233.284.1150.1
Noralfentanil265.2134.1107.1
Norsufentanil275.2144.1117.1

Note: These are representative values and may vary slightly based on the specific molecule and instrument calibration.

Conclusion: Application-Driven Insights

The profound differences between remifentanil acid and the N-dealkylated metabolites of other fentanyl analogs have significant practical implications:

  • For Clinical Anesthesia: The rapid, predictable metabolism of remifentanil to the inactive remifentanil acid is the cornerstone of its clinical utility, allowing for precise control and rapid recovery without accumulation.[3][5]

  • For Forensic Toxicology: Identifying remifentanil acid is definitive proof of remifentanil administration. Conversely, finding norfentanyl confirms exposure to fentanyl. An analytical method must be capable of differentiating these markers to avoid misinterpretation.[22][23]

  • For Method Development: The high polarity of remifentanil acid is the key analytical challenge. Laboratories must validate that their sample preparation techniques, particularly SPE, are optimized to ensure its efficient recovery, rather than relying on methods developed solely for less polar compounds like norfentanyl.

References

  • Remifentanil: Pharmacokinetics, Pharmacodynamics, and Current Clinical Applications. J Anesth Crit Care. [Link]

  • Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology. [Link]

  • What is the mechanism of Remifentanil Hydrochloride? Patsnap Synapse. [Link]

  • Remifentanil: Biological Mechanisms, Surgical Applications and Side Effects. The University of Western Ontario Medical Journal. [Link]

  • LC-MS/MS detection of fentanyl and related synthetic opioids in biological matrices. Shimadzu. [Link]

  • Remifentanil Acid (trifluoroacetate salt) Product Page. Labchem. [Link]

  • Identification of human liver cytochrome P-450 3A4 as the enzyme responsible for fentanyl and sufentanil N-dealkylation. PubMed. [Link]

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair. Journal of Analytical Toxicology. [Link]

  • Excretion and biotransformation of alfentanil and sufentanil in rats and dogs. PubMed. [Link]

  • Metabolic pathway of remifentanil showing its major metabolite. ResearchGate. [Link]

  • Metabolic Pathways and Potencies of New Fentanyl Analogs. ResearchGate. [Link]

  • Remifentanil pharmacokinetics and pharmacodynamics. A preliminary appraisal. PubMed. [Link]

  • Identification of Fentanyl, Alfentanil, Sufentanil, Remifentanil and Their Major Metabolites in Human Urine by Liquid Chromatography/Tandem Mass Spectrometry for Doping Control Purposes. ResearchGate. [Link]

  • Simultaneous Quantification of 25 Fentanyl Derivatives and Metabolites in Oral Fluid by Means of Microextraction on Packed Sorbent and LC–HRMS/MS Analysis. MDPI. [Link]

  • Identification of Fentanyl, Alfentanil, Sufentanil, Remifentanil and Their Major Metabolites in Human Urine by Liquid chromatography/tandem Mass Spectrometry for Doping Control Purposes. PubMed. [Link]

  • Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology. [Link]

  • Identification of Fentanyl, Alfentanil, Sufentanil, Remifentanil and Their Major Metabolites in Human Urine by Liquid Chromatography/Tandem Mass Spectrometry for Doping Control Purposes. Semantic Scholar. [Link]

  • Pharmacokinetics and pharmacodynamics of remifentanil: A review. ResearchGate. [Link]

  • LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations. ACS Omega. [Link]

  • Norfentanyl – Knowledge and References. Taylor & Francis Online. [Link]

  • Remifentanil as a Soft Drug Prototype. Ambulatory Anesthesia Services. [Link]

  • Sample preparation for polar metabolites in bioanalysis. ResearchGate. [Link]

  • Considerations of Sample Preparation for Metabolomics Investigation. Springer. [Link]

  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Agilent. [Link]

  • Sample preparation for polar metabolites in bioanalysis. Royal Society of Chemistry. [Link]

  • Remifentanil acid 100ug/mL acetonitrile, certified reference material, Cerilliant. MilliporeSigma. [Link]

  • Sample preparation guideline for extraction of polar metabolites. Princeton University. [Link]

  • Simultaneous measurement of fentanyl, fentanyl analogues and other drugs of abuse by multiplex bead assay. Taylor & Francis Online. [Link]

  • Fentanyl and other New Psychoactive Synthetic Opioids. Challenges to Prevention and Treatment. Salud Mental. [Link]

  • The Rise of Fentanyl: Molecular Aspects and Forensic Investigations. MDPI. [Link]

Sources

Validation

Cross-Reactivity of Remifentanil Acid in Standard Fentanyl Immunoassays: A Comparative Technical Guide

Fentanyl and its structurally diverse analogs represent a significant analytical challenge in clinical toxicology and forensic drug screening. While immunoassays serve as the rapid, cost-effective first line of defense f...

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Author: BenchChem Technical Support Team. Date: March 2026

Fentanyl and its structurally diverse analogs represent a significant analytical challenge in clinical toxicology and forensic drug screening. While immunoassays serve as the rapid, cost-effective first line of defense for detecting these synthetic opioids in human matrices[1], their specificity varies wildly depending on the target analyte's molecular conformation.

Remifentanil, a potent ultra-short-acting synthetic opioid widely used in surgical anesthesia, is rapidly metabolized by non-specific blood and tissue esterases into its major, clinically inactive metabolite: remifentanil acid [2]. Because post-operative patients excrete high concentrations of remifentanil acid in their urine, a critical analytical question arises for drug development professionals and toxicologists: Does remifentanil acid cross-react with standard fentanyl immunoassays, potentially causing false-positive results?

This guide provides an objective, data-driven comparison of remifentanil acid cross-reactivity across leading commercial fentanyl immunoassays, detailing the mechanistic logic and self-validating protocols required to test assay specificity.

Mechanistic Basis of Assay Specificity

Most automated clinical fentanyl screens utilize a homogeneous enzyme immunoassay (EIA) technique. These assays rely on the competitive binding between the free drug present in the patient's urine and a labeled drug conjugate (e.g., glucose-6-phosphate dehydrogenase, G6PDH) for a fixed number of highly specific monoclonal antibody binding sites[3].

The specificity of the anti-fentanyl antibody is heavily dependent on the structural moieties of the target molecule. Fentanyl features a propionanilide group and a piperidine ring. Remifentanil, however, contains ester linkages that are rapidly hydrolyzed in the body to form remifentanil acid, a carboxylic acid metabolite[2]. The substitution of the ester group with a highly polar carboxylic acid drastically alters the molecule's spatial conformation and charge distribution. Consequently, the binding affinity of remifentanil acid to standard anti-fentanyl monoclonal antibodies is severely diminished. It fails to displace the G6PDH-labeled conjugate, resulting in a negative spectrophotometric reading[3][4].

G R Remifentanil (Ultra-short acting opioid) E Blood/Tissue Esterases (Rapid Hydrolysis) R->E RA Remifentanil Acid (Major Inactive Metabolite) E->RA U Excreted in Urine RA->U IA Fentanyl Immunoassay (Anti-Fentanyl mAb) U->IA CR Low Cross-Reactivity (<0.1% Affinity) IA->CR NR Negative Screen Result (Unless >10,000 ng/mL) CR->NR

Metabolic hydrolysis of remifentanil and its low-affinity interaction with fentanyl immunoassays.

Quantitative Comparison of Commercial Kits

To objectively evaluate the risk of false positives, we must examine the cross-reactivity data provided by assay manufacturers and independent validation studies. Cross-reactivity is mathematically defined as the target cutoff concentration divided by the lowest concentration of the cross-reactant causing a positive result, multiplied by 100[4].

Table: Cross-Reactivity of Remifentanil / Remifentanil Acid in Fentanyl Immunoassays
Assay PlatformFormatTarget CutoffCompound TestedConcentration TestedCross-Reactivity (%)
Homogeneous EIA1.0 ng/mLRemifentanil10,000 ng/mL< 0.01% [4][5]
Homogeneous EIA2.0 ng/mLRemifentanil2,500 ng/mL0.08% [3]
Lateral Flow20 ng/mLRemifentanil Acid> 10,000 ng/mL< 0.2% [6]
Lateral Flow20 ng/mLRemifentanil Acid> 10,000 ng/mL< 2.0% [7]
Fluorescent MicrosphereVariableRemifentanil1,000 ng/mL~0.025% (Est.)[8]

Data Interpretation: The data demonstrate that remifentanil and its primary metabolite, remifentanil acid, exhibit negligible cross-reactivity across both automated clinical chemistry analyzers and point-of-care lateral flow tests. Massive physiological concentrations—typically exceeding 10,000 ng/mL—are required to overwhelm the antibody specificity and trigger a false positive[5][6].

Experimental Protocol: Validating Cross-Reactivity

For drug development professionals and laboratory scientists needing to self-validate these claims (e.g., when adopting a new lot of reagents or validating a novel LDT), the following self-validating protocol ensures a robust, E-E-A-T-aligned methodology.

Step 1: Matrix Preparation
  • Action: Obtain certified drug-free, negative human urine to serve as the baseline matrix.

  • Causality: Utilizing a true biological matrix rather than simple aqueous buffer solutions accounts for endogenous matrix effects (e.g., varying pH, specific gravity, and natural salts) that can independently influence antibody-antigen binding kinetics and cause baseline shifts[4].

Step 2: Analyte Spiking
  • Action: Prepare a stock solution of remifentanil acid reference standard (1 mg/mL in methanol). Spike the drug-free urine to create a logarithmic concentration gradient: 0, 100, 1,000, 5,000, and 10,000 ng/mL.

  • Causality: Because remifentanil acid has drastically lower affinity than the target analyte (fentanyl), testing at standard cutoff levels (e.g., 1.0–2.0 ng/mL) is insufficient. High-concentration spiking is required to identify the exact analytical threshold at which the monoclonal antibody's specificity is finally overwhelmed[4][8].

Step 3: Immunoassay Execution
  • Action: Run the spiked samples in quadruplicate on an automated clinical chemistry analyzer using the target homogeneous enzyme immunoassay. Measure the absorbance change spectrophotometrically at 340 nm[3][5].

  • Causality: In the absence of cross-reactivity, the antibody remains bound to the G6PDH-labeled conjugate, decreasing enzyme activity and preventing the conversion of NAD to NADH. A lack of absorbance change at 340 nm mechanistically confirms that remifentanil acid is failing to displace the conjugate[3][5].

Step 4: Orthogonal Confirmation via LC-MS/MS
  • Action: Subject all spiked samples to Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

  • Causality: Immunoassays provide only preliminary, presumptive results[1][4]. LC-MS/MS acts as the definitive gold standard, separating compounds by mass-to-charge ratio. This step verifies that the spiked concentrations of remifentanil acid are accurate and confirms the absolute absence of fentanyl contamination in the stock solutions, ensuring the immunoassay results are purely reflective of remifentanil acid's lack of cross-reactivity[1].

Clinical and Forensic Implications

The negligible cross-reactivity of remifentanil acid is not an accident; it is a critical design feature of modern fentanyl immunoassays. Because remifentanil is routinely used in surgical and intensive care settings, high cross-reactivity would result in rampant false positives for illicit fentanyl use among post-operative patients.

The high specificity of monoclonal antibodies used in platforms like the ARK and DRI assays ensures that clinical and forensic toxicologists can confidently screen for illicit fentanyl and its structurally similar analogs (like acetylfentanyl or furanylfentanyl) without analytical interference from routine remifentanil administration[3][4][5].

References

  • Identify Diagnostics. FEN Rapid Test (Powder) Package Insert. Retrieved from: [Link]

  • Taylor & Francis Online. Simultaneous measurement of fentanyl, fentanyl analogues and other drugs of abuse by multiplex bead assay. Retrieved from:[Link]

  • Kent County Health Department. FYL Rapid Test (Powder) Instructions. Retrieved from:[Link]

  • U.S. Food and Drug Administration (FDA). 510(k) Substantial Equivalence Determination Decision Memorandum (K191022). Retrieved from: [Link]

  • Sam Houston State University. Development and application of analytical methods for fentanyl analogs in traditional and alternative matrices. Retrieved from: [Link]

  • Legislative Analysis and Public Policy Association (LAPPA). Fentanyl Screening in Hospitals. Retrieved from: [Link]

Sources

Comparative

A Comparative Guide to Inter-Laboratory Validation for the Detection of Remifentanil Acid

This guide provides a comprehensive overview and comparison of analytical methodologies for the detection and quantification of remifentanil acid (RA), the primary and inactive metabolite of the potent, short-acting synt...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and comparison of analytical methodologies for the detection and quantification of remifentanil acid (RA), the primary and inactive metabolite of the potent, short-acting synthetic opioid, remifentanil.[1][2] Geared towards researchers, scientists, and drug development professionals, this document delves into the critical aspects of inter-laboratory validation, ensuring data reliability and comparability across different testing sites.

Remifentanil's unique therapeutic profile is defined by its rapid metabolism by non-specific esterases in blood and tissues, resulting in an extremely short biological half-life of 3-10 minutes.[1] This rapid clearance produces remifentanil acid, which is then excreted by the kidneys.[1][3] Accurate measurement of remifentanil and its acid metabolite is crucial for pharmacokinetic (PK), toxicokinetic (TK), and clinical studies, particularly in special populations such as patients with renal impairment where the metabolite may accumulate.[3]

The Imperative of Inter-Laboratory Validation

Before disseminating a bioanalytical method for use in multiple laboratories, a rigorous inter-laboratory validation (or cross-validation) is essential. This process verifies that the method is robust and yields comparable results regardless of the location, equipment, or analyst. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide stringent guidelines for such validations to ensure data integrity for regulatory submissions.[4][5][6][7]

The core objective is to demonstrate that when two or more laboratories analyze identical quality control (QC) samples, the results are within a predefined acceptance range, establishing inter-laboratory reliability.[7]

G cluster_prep Phase 1: Method Development & Single-Lab Validation cluster_dist Phase 2: Inter-Laboratory Protocol cluster_analysis Phase 3: Multi-Site Analysis & Data Comparison cluster_eval Phase 4: Statistical Evaluation & Acceptance Dev Method Development FullVal Full Single-Laboratory Validation (per ICH M10) Dev->FullVal SOP Establish Final SOP & Validation Report FullVal->SOP Protocol Define Inter-Lab Validation Protocol SOP->Protocol QC_Prep Prepare & Distribute Blinded QC Samples Protocol->QC_Prep LabA Lab A Analysis QC_Prep->LabA LabB Lab B Analysis QC_Prep->LabB LabC Lab C Analysis QC_Prep->LabC Data Consolidate Data LabA->Data LabB->Data LabC->Data Stats Statistical Analysis (Bias, Precision) Data->Stats Report Final Inter-Lab Validation Report Stats->Report

Caption: High-level workflow for a typical inter-laboratory validation process.

Comparative Analysis of Detection Methodologies

The gold standard for the quantification of remifentanil and its metabolites in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[8][9] Its high sensitivity and specificity make it superior to other techniques.

Analytical MethodPrincipleAdvantagesLimitationsSuitability for RA
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity (sub-ng/mL LLOQ). High specificity, differentiating RA from remifentanil and other opioids. Considered a definitive, confirmatory technique.[8]Higher equipment cost and complexity. Potential for matrix effects requires careful validation.Excellent. The preferred method for regulatory-compliant bioanalysis.
GC-MS Chromatographic separation of volatile compounds followed by mass-based detection.High specificity and established libraries.Often requires derivatization for non-volatile analytes like RA, adding complexity.[10] Not ideal for thermally unstable compounds.[8]Feasible but Suboptimal. The need for derivatization makes it more cumbersome than LC-MS/MS for this analyte.[11]
Immunoassay Antibody-based detection of a specific drug or drug class.Rapid, high-throughput, and cost-effective for screening.[12][13]Prone to cross-reactivity and may not detect specific analogs or metabolites.[14][15] Lacks specificity for RA; often targets the parent drug class.[16] Remifentanil may be undetectable by some fentanyl immunoassays.[17]Poor. Not suitable for specific quantification of remifentanil acid. Serves as a presumptive screen at best.

Deep Dive: LC-MS/MS Method Validation Parameters

An inter-laboratory validation for an LC-MS/MS method must demonstrate comparable performance across key parameters as defined by the ICH M10 guideline.[5][18][19] The following table outlines typical acceptance criteria and discusses the causality behind these choices for remifentanil acid.

Validation ParameterTypical Acceptance Criteria (ICH M10)Rationale & Causality for Remifentanil Acid Analysis
Selectivity No significant interference at the retention time of the analyte and internal standard (IS).Ensures the method can distinguish RA from the parent drug, remifentanil, other metabolites, and concomitant medications. This is critical as RA is inactive; co-quantification would lead to erroneous PK data.
Lower Limit of Quantification (LLOQ) Analyte response is ≥5x the blank response. Accuracy within ±20%, Precision ≤20% CV.The LLOQ must be low enough to capture concentrations in the terminal elimination phase of the PK profile. For potent opioids, this often requires sensitivity in the low to sub-ng/mL range.[9]
Calibration Curve ≥6 non-zero standards. R² ≥ 0.99 is generally expected.Demonstrates a reproducible relationship between concentration and instrument response over the clinically relevant range. A wide linear range (e.g., 0.1-200 ng/mL) is often necessary.[20]
Accuracy & Precision Within-run and between-run accuracy within ±15% (±20% at LLOQ). Precision ≤15% CV (≤20% at LLOQ).This is the cornerstone of validation, proving the method is both correct (accuracy) and repeatable (precision). Meeting these criteria across labs ensures data can be pooled and compared reliably.
Matrix Effect IS-normalized matrix factor should have a CV ≤15%.Biological matrices like plasma can suppress or enhance the ionization of RA, leading to inaccurate results. Co-eluting endogenous compounds can interfere. Validating this ensures matrix differences between patient populations do not skew results.
Stability Analyte concentration within ±15% of nominal concentration under various storage conditions.Remifentanil is highly unstable in blood/plasma due to esterase activity.[20] While RA is more stable, its stability must be rigorously proven for all sample handling steps (bench-top, freeze-thaw, long-term storage at -80°C) to prevent degradation and ensure sample integrity.[20]

Validated Experimental Protocol: LC-MS/MS for Remifentanil Acid in Human Plasma

This protocol provides a detailed, self-validating workflow for the quantification of remifentanil acid. The inclusion of a stable isotope-labeled internal standard (SIL-IS) is critical for correcting variability in extraction and instrument response.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Rationale: SPE is chosen over simple protein precipitation to remove a greater degree of matrix components (e.g., phospholipids, salts), which reduces ion suppression and leads to a cleaner baseline and more robust assay.[21] A polymeric reversed-phase sorbent is effective for extracting acidic drugs like RA.[21]

G cluster_workflow Sample Preparation Workflow Plasma 1. Thaw Plasma Sample (200 µL) Spike 2. Spike with Internal Standard (RA-d5) Plasma->Spike Pretreat 3. Pretreat/Acidify (e.g., 1% Formic Acid) Spike->Pretreat Load 4. Load onto Conditioned SPE Plate Pretreat->Load Wash1 5. Wash (Aqueous) to remove salts Load->Wash1 Wash2 6. Wash (Organic) to remove lipids Wash1->Wash2 Elute 7. Elute with Methanol Wash2->Elute Dry 8. Evaporate to Dryness Elute->Dry Recon 9. Reconstitute in Mobile Phase Dry->Recon Inject 10. Inject into LC-MS/MS Recon->Inject

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow for remifentanil acid.

Step-by-Step Procedure:

  • Pre-treatment: To a 200 µL aliquot of human plasma, add 20 µL of the internal standard working solution (e.g., Remifentanil Acid-d5 at 50 ng/mL).

  • Acidification: Add 200 µL of 1% formic acid in water to protonate the remifentanil acid, enhancing its retention on the reversed-phase sorbent.[21]

  • SPE Column Conditioning: Condition a polymeric SPE plate (e.g., Agilent Bond Elut Plexa) with 1 mL of methanol followed by 1 mL of water.[21]

  • Loading: Load the pre-treated sample onto the SPE plate.

  • Washing:

    • Wash 1: 1 mL of water to remove salts and polar interferences.

    • Wash 2: 1 mL of 20% methanol in water to remove less polar interferences.[22]

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.[22]

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Chromatographic and Mass Spectrometric Conditions
  • Rationale: A C18 reversed-phase column provides good retention for moderately polar compounds like RA. Gradient elution is used to ensure separation from any remaining matrix components and to provide a sharp peak shape. Electrospray ionization (ESI) in positive mode is effective for protonating the amine group on RA for MS detection.

ParameterCondition
LC Column Agilent Poroshell 120 EC-C18 (e.g., 2.1 x 50 mm, 2.7 µm)[9]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions Remifentanil Acid: e.g., m/z 295.1 → 188.1 (Quantifier), 295.1 → 113.2 (Qualifier) RA-d5 (IS): e.g., m/z 300.1 → 193.1

Note: Specific m/z transitions should be optimized in the laboratory.

Conclusion and Recommendations

For the robust, reliable, and transferable quantification of remifentanil acid, LC-MS/MS is the unequivocally superior methodology . Its high sensitivity and specificity are essential for accurately defining pharmacokinetic profiles. While other methods exist, they lack the performance characteristics required for regulatory-compliant bioanalysis.

When preparing for an inter-laboratory study, it is paramount to begin with a fully validated single-laboratory method that has demonstrated high performance in accuracy, precision, and stability. The detailed SPE and LC-MS/MS protocol provided herein serves as a robust template. Adherence to international guidelines, such as ICH M10, throughout the validation process is not merely a recommendation but a requirement for ensuring that the data generated across multiple sites is harmonized, reliable, and ultimately, defensible.[5][19][23]

References

  • Determination of remifentanil in neonatal dried blood spots by liquid chromatography-tandem mass spectrometry. Hrčak - Srce. Available from: [Link]

  • Modern Methods for Detection of Fentanyl and Its Analogues: A Comprehensive Review of Technologies and Applications. MDPI. Available from: [Link]

  • A Sensitive, Simple, and Fast LC–MS/MS Method for Quantification of Remifentanil in Human Plasma: Applications in Critically Ill Patients' Plasma during Extracorporeal Membrane Oxygenation. MDPI. Available from: [Link]

  • Analysis of 13 Fentanils, Including Sufentanil and Caffentanii, In Human Urine by Liquid Chromatography-Atmospheric-Pressure Ionization-Tandem Mass Spectrometry. Journal of Analytical Toxicology. Available from: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link]

  • Determination of remifentanil in human plasma by liquid chromatography-tandem mass spectrometry utilizing micro extraction in packed syringe (MEPS) as sample preparation. ResearchGate. Available from: [Link]

  • Laboratory Testing for Prescription Opioids. PMC. Available from: [Link]

  • Determination of fentanyl, metabolite and analogs in urine by GC/MS. Semantic Scholar. Available from: [Link]

  • Study on Stability of Remifentanil, Sufentanil, and Their Metabolites in Human Whole Blood and Urine. PMC. Available from: [Link]

  • Evaluation of a lateral flow immunoassay for the detection of the synthetic opioid fentanyl. Forensic Science International. Available from: [Link]

  • Pharmacokinetics of remifentanil and its major metabolite, remifentanil acid, in ICU patients with renal impairment. PubMed. Available from: [Link]

  • Laboratory Best Practice. UC Davis Department of Pathology and Laboratory Medicine. Available from: [Link]

  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Available from: [Link]

  • (PDF) A Sensitive, Simple, and Fast LC–MS/MS Method for Quantification of Remifentanil in Human Plasma: Applications in Critically Ill Patients' Plasma during Extracorporeal Membrane Oxygenation. ResearchGate. Available from: [Link]

  • ICH M10 on bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link]

  • Metabolic pathway of remifentanil showing its major metabolite,... ResearchGate. Available from: [Link]

  • Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent. Available from: [Link]

  • What is the mechanism of Remifentanil Hydrochloride? Patsnap Synapse. Available from: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. FyoniBio. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available from: [Link]

  • Evaluation of Immunoassay Performance for the Detection of Opioids in Urine. ResearchGate. Available from: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Remifentanil: Pharmacokinetics, Pharmacodynamics, and Current Clinical Applications. Anesthesiology and Pain Medicine. Available from: [Link]

  • Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioids Belonging to the Fentanyl Class: A Review. Taylor & Francis Online. Available from: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

  • Determination of Fentanyl Analogue Exposure Using Dried Blood Spots with LC-MS/MS. CDC Stacks. Available from: [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. ECA Academy. Available from: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. FyoniBio. Available from: [Link]

  • Base hydrolysis of remifentanil. A, Total ion chromatogram of... ResearchGate. Available from: [Link]

  • Simultaneous solid-phase extraction combined with liquid chromatography with ultraviolet absorbance detection for the determination of remifentanil and its metabolite in dog plasma. PubMed. Available from: [Link]

  • Opioid Detection and Identification. National Institute of Standards and Technology (NIST). Available from: [Link]

  • Immunoassay-based detection of fentanyl analogs in forensic toxicology. ResearchGate. Available from: [Link]

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  • Immunoassay in healthcare testing applications. Journal of Opioid Management. Available from: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS). Available from: [Link]

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  • LC-MS/MS detection of fentanyl and related synthetic opioids in biological matrices ASMS 2018. Shimadzu. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Remifentanil Acid (trifluoroacetate salt)

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Remifentanil Acid (trifluoroacetate salt). The following protocols are designed to...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Remifentanil Acid (trifluoroacetate salt). The following protocols are designed to ensure the highest level of safety by integrating established best practices for potent opioids and trifluoroacetate compounds. This document moves beyond basic compliance to foster a deep understanding of the "why" behind each safety measure, empowering you to work with confidence and security.

Understanding the Dual-Hazard Nature of Remifentanil Acid (trifluoroacetate salt)

Remifentanil Acid (trifluoroacetate salt) presents a dual-hazard profile that necessitates a cautious and well-documented approach to personal protective equipment (PPE). While a substance-specific Safety Data Sheet (SDS) may not classify it as hazardous under the Globally Harmonized System (GHS), this can be misleading.[1] The parent compound, remifentanil, is a potent synthetic opioid, and its active metabolite, remifentanil acid, should be handled with similar precautions.[2] Furthermore, the trifluoroacetate salt component introduces a corrosive hazard. Trifluoroacetic acid and its salts are known to be corrosive to the skin and eyes and can cause severe respiratory irritation.[3][4]

Therefore, a comprehensive PPE strategy must address both the risk of potent opioid exposure and the corrosive nature of the trifluoroacetate salt.

Core Principles of a Self-Validating PPE Protocol

A robust PPE protocol is a self-validating system that anticipates and mitigates risks at every step. The following principles form the foundation of our recommendations:

  • Containment First: Engineering controls such as fume hoods or glove boxes are the primary line of defense to minimize airborne particles.[5]

  • No Exposed Skin: All dermal surfaces should be protected to prevent contact with the potent and corrosive material.

  • Respiratory Protection: Given the risk of aerosolization of potent powders, respiratory protection is crucial.[5][6]

  • Meticulous Donning and Doffing: The procedures for putting on and taking off PPE are as critical as the equipment itself to prevent cross-contamination.

Recommended Personal Protective Equipment Ensemble

The following table summarizes the recommended PPE for handling Remifentanil Acid (trifluoroacetate salt). It is crucial to select equipment that is rated for protection against both potent powders and corrosive chemicals.

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves.[5][7]The inner glove provides a second barrier in case the outer glove is breached. Nitrile offers good chemical resistance. Powder-free gloves prevent the aerosolization of the compound.[7]
Body Protection Disposable, low-linting coverall with elasticated cuffs (e.g., Tyvek®).Provides full-body protection against particulate and potential liquid splash. Low-linting material minimizes contamination of the work area.
Respiratory Protection A fit-tested N100, R100, or P100 disposable filtering facepiece respirator at a minimum.[6][8]Protects against the inhalation of fine particles of the potent opioid. A fit test is mandatory to ensure a proper seal.[8]
Eye Protection Chemical safety goggles or a full-face shield.[6]Protects the eyes from both airborne particles and potential splashes of the corrosive trifluoroacetate salt.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the laboratory.

Step-by-Step PPE Donning and Doffing Workflow

Proper donning and doffing procedures are critical to prevent exposure. The following workflow is designed to minimize the risk of contamination.

Donning (Putting On) PPE

G A 1. Hand Hygiene B 2. Don Shoe Covers A->B C 3. Don Inner Gloves B->C D 4. Don Coverall C->D E 5. Don Respirator D->E F 6. Don Eye Protection E->F G 7. Don Outer Gloves (over cuffs) F->G

Caption: PPE Donning Sequence

Doffing (Taking Off) PPE

G A 1. Remove Outer Gloves B 2. Remove Coverall A->B C 3. Perform Hand Hygiene B->C D 4. Remove Eye Protection C->D E 5. Remove Respirator D->E F 6. Remove Shoe Covers E->F G 7. Remove Inner Gloves F->G H 8. Perform Thorough Hand Hygiene G->H

Caption: PPE Doffing Sequence

Emergency Procedures for Exposure

In the event of an exposure, immediate and decisive action is required.

Exposure Response Plan

G A Exposure Occurs B Immediately Alert Others and Evacuate the Area A->B C Remove Contaminated PPE B->C D Skin Contact: Flush with copious amounts of water for at least 15 minutes C->D E Eye Contact: Flush with an eyewash station for at least 15 minutes C->E F Inhalation: Move to fresh air C->F G Seek Immediate Medical Attention D->G E->G F->G

Caption: Emergency Exposure Response

All laboratory personnel should be trained on the signs and symptoms of opioid exposure and the location and use of naloxone, if available and approved by your institution's safety protocols.

Disposal of Contaminated Materials

All disposable PPE and any materials used for cleaning up spills should be considered hazardous waste.

Disposal Plan
  • Segregation: All contaminated materials should be placed in a designated, labeled, and sealed hazardous waste container.

  • Containerization: Use a robust, leak-proof container for all waste.

  • Labeling: Clearly label the waste container as "Hazardous Waste: Potent Opioid and Corrosive."

  • Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not mix with regular laboratory or household waste.[1][9][10][11]

Conclusion: A Culture of Safety

The safe handling of Remifentanil Acid (trifluoroacetate salt) is predicated on a comprehensive understanding of its dual-hazard nature and the diligent application of robust safety protocols. By adopting the measures outlined in this guide, you are not merely following a set of rules but are actively participating in a culture of safety that protects you, your colleagues, and your research.

References

  • Centers for Disease Control and Prevention. (2024, September 20). PPE and Decontamination | Substance Use. Retrieved from [Link]

  • Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. ISOPP. Retrieved from [Link]

  • Fent, K. W., et al. (2021). Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure. Public Health Reports, 136(1), 10-21. Retrieved from [Link]

  • Lab Manager. (2025, May 15). Fentanyl Safety in the Laboratory: Best Practices for Risk Mitigation. Retrieved from [Link]

  • Association of Public Health Laboratories. (2020, September). Fundamentals of Fentanyl Safety in Public Health Laboratory Settings. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). REMIFENTANIL ACID TRIFLUOROACETATE. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the safe handling of synthetic opioids for law enforcement and customs officers. Retrieved from [Link]

  • OverdoseFreePA. (2017, September 28). Scene Safety and Force Protection in the Era of Ultra-Potent Opioids. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). How to Dispose of Unused Medicines. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: Remifentanil Impurity 1. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). How to Dispose of Unused Medicines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2011, April). How to Dispose of Medicines Properly. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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